DL-Alanine-2-D1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-deuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583938 | |
| Record name | (2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-91-6 | |
| Record name | (2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to DL-Alanine-2-D1: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanine-2-D1 is the isotopically labeled form of the non-essential amino acid DL-alanine, where the hydrogen atom at the alpha-carbon (C2) is replaced by a deuterium atom. This single substitution imparts unique properties to the molecule, making it an invaluable tool in a variety of scientific disciplines, particularly in metabolic research, mechanistic enzymology, and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental contexts, and its applications in research.
Chemical Identity and Properties
This compound is a racemic mixture of D-Alanine-2-D1 and L-Alanine-2-D1. The presence of deuterium at the stereocenter provides a stable isotopic label that can be traced and distinguished from the naturally abundant protium (¹H) isotope.
Physicochemical Data
The following table summarizes the key chemical and physical properties of this compound, with comparative data for the non-deuterated DL-Alanine where available.
| Property | This compound | DL-Alanine |
| Molecular Formula | C₃H₆DNO₂ | C₃H₇NO₂ |
| Molecular Weight | 90.10 g/mol | 89.09 g/mol |
| CAS Number | 31024-91-6 | 302-72-7 |
| Appearance | White solid / Crystalline powder | White crystalline powder |
| Melting Point | 314.5 °C (decomposes) (for L-Alanine) | ~295-297 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Note: Some properties are listed for the L-enantiomer due to the availability of data. The properties of the DL-racemic mixture are expected to be similar.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of a deuterium atom at the α-position of alanine. Several methods can be employed, often involving a base-catalyzed exchange reaction in a deuterated solvent or stereoselective catalytic deuteration.
Experimental Protocol: General Approach for α-Deuteration
A common strategy for the stereoselective α-deuteration of L-alanine to yield deuterated D-alanine with an inversion of stereochemistry can be adapted for the synthesis of racemic this compound.[1] This method utilizes a combination of an achiral dichloropyridoxal analogue and a chiral base.[1] For a racemic product, a non-chiral base would be used.
Materials:
-
DL-Alanine
-
Pyridoxal hydrochloride
-
A suitable base (e.g., sodium hydroxide)
-
Deuterium oxide (D₂O)
-
Catalyst (e.g., 5% Ru/C)[1]
Procedure:
-
DL-Alanine is dissolved in deuterium oxide (D₂O) under basic conditions.[1]
-
A catalyst, such as 5% Ru/C, is added to the solution.[1]
-
The mixture is heated under a hydrogen or deuterium atmosphere for a specified period (e.g., 12 hours at 70°C).
-
The progress of the deuteration is monitored by techniques such as NMR spectroscopy.
-
Upon completion, the catalyst is filtered off, and the product is isolated and purified, typically by recrystallization.
Applications in Research and Development
The primary utility of this compound lies in its application as a stable isotope tracer in metabolic studies and for investigating enzyme reaction mechanisms through the kinetic isotope effect.
Metabolic Tracing
Stable isotope tracers like this compound are powerful tools for elucidating metabolic pathways in vivo and in vitro. When introduced into a biological system, the deuterated alanine is metabolized alongside its non-deuterated counterpart. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to track the fate of the deuterium label as it is incorporated into downstream metabolites.
Experimental Workflow: Tracing Alanine Metabolism
The following diagram illustrates a generalized workflow for a metabolic tracing experiment using this compound to study the Alanine-Glucose cycle.
References
An In-depth Technical Guide on the Synthesis and Purification of DL-Alanine-2-D1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DL-Alanine-2-D1, an isotopically labeled version of the amino acid alanine with a deuterium atom at the α-carbon (C2) position. This document outlines detailed experimental protocols for a robust synthesis strategy, subsequent purification techniques, and the analytical methods required for quality control.
Synthesis of this compound via Catalytic H/D Exchange
A highly efficient and straightforward method for the synthesis of this compound is the direct hydrogen/deuterium (H/D) exchange at the α-position of unlabeled DL-Alanine. This method utilizes a catalyst in a deuterium-rich environment, which facilitates the exchange of the α-proton with a deuteron, leading to racemization and high isotopic incorporation.[1][2]
Experimental Protocol: Catalytic H/D Exchange
This protocol is based on the principle of forming a Schiff base intermediate to increase the acidity of the α-proton, thereby promoting exchange with deuterium from the solvent.[1]
Materials:
-
DL-Alanine
-
Salicylaldehyde-based polymer catalyst or 2-hydroxynicotinaldehyde[1][2]
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated acetic acid (CD₃COOD, optional co-solvent)
-
Dowex 50W-X8 resin (or equivalent strong cation exchange resin)
-
Aqueous ammonia (NH₄OH)
-
Methanol
-
Ethanol
Procedure:
-
Reaction Setup: In a sealed reaction vessel suitable for heating, combine DL-Alanine and the chosen catalyst (e.g., salicylaldehyde polymer).
-
Deuterium Exchange: Add deuterium oxide (D₂O) to the vessel to dissolve the reactants. For some amino acids, extended heating can significantly enhance deuteration.
-
Heating: Heat the mixture under reflux for a specified period (e.g., 24-48 hours). The progress of the deuteration can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the α-proton signal or by mass spectrometry to check for the M+1 mass shift.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The catalyst, if heterogeneous, can be removed by filtration.
-
Solvent Removal: Remove the D₂O from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product will contain the desired deuterated alanine along with any unreacted starting material and side products.
Caption: Workflow for the synthesis of this compound via catalytic H/D exchange.
Purification of this compound
Purification is critical to remove the catalyst, unreacted starting material, and any side products. A two-step process involving ion-exchange chromatography followed by recrystallization is highly effective.
Experimental Protocol: Purification
Part A: Ion-Exchange Chromatography This step effectively separates the amino acid from salts and other non-ionic impurities.
-
Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex 50W-X8). Wash the resin thoroughly with deionized water.
-
Loading: Dissolve the crude this compound in a minimal amount of deionized water and acidify the solution to a pH of 2-3 to ensure the amino group is protonated. Load this solution onto the prepared column.
-
Washing: Wash the column with several column volumes of deionized water to remove any components that do not bind to the resin.
-
Elution: Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Fraction Collection: Collect the eluted fractions and monitor them for the presence of the amino acid using a ninhydrin test or thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the ammonia and water by rotary evaporation under reduced pressure.
Part B: Recrystallization This final step removes trace impurities and yields a crystalline product.
-
Dissolution: Dissolve the solid product from the chromatography step in a minimal amount of hot deionized water.
-
Precipitation: Slowly add a miscible organic solvent, such as methanol or ethanol, to the hot solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then chill it in an ice bath or refrigerator to promote the formation of crystals.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to yield pure this compound.
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the described methods.
| Parameter | Expected Value | Notes |
| Chemical Yield | Good to Excellent | Yields are dependent on reaction scale and optimization. The catalytic H/D exchange method is generally efficient. |
| Chemical Purity | ≥98% | Purity is determined after chromatography and recrystallization. Commercial standards are typically ≥98% pure. |
| Isotopic Purity | ≥98 atom % D | The H/D exchange method can achieve very high levels of deuterium incorporation, sometimes exceeding 99.5%. |
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Confirmation & Isotopic Purity | - Disappearance or significant reduction (>98%) of the quartet signal for the α-proton (typically around 3.78 ppm in D₂O).- Presence of the doublet for the methyl protons (β-protons). |
| ¹³C NMR | Structural Confirmation | - The signal for the α-carbon (typically around 51.7 ppm) will appear as a triplet due to C-D coupling.- A slight upfield shift of the α-carbon signal (isotope effect) may be observed. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight & Isotopic Purity | - The molecular weight will show an increase of approximately 1 Da compared to unlabeled alanine (Expected [M+H]⁺ for C₃H₆DNO₂ ≈ 91.06).- HRMS can resolve the deuterated species from the unlabeled species, allowing for precise calculation of isotopic enrichment. |
| Melting Point | Chemical Purity | The melting point should be sharp and consistent with literature values for pure DL-alanine (approx. 295°C with decomposition). |
References
Commercial Suppliers and Technical Guide for High-Purity DL-Alanine-2-D1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity DL-Alanine-2-D1, a deuterated isotopologue of the amino acid alanine. This document outlines commercially available sources, summarizes key quantitative data, and presents detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its application in metabolic studies, particularly in the context of bacterial cell wall biosynthesis.
Commercial Availability and Specifications
High-purity this compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product may vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Product Number (Example) | Purity Specification | Isotopic Enrichment | CAS Number |
| Cambridge Isotope Laboratories, Inc. | DLM-2760 | ≥98% (Chemical) | 98 atom % D | 31024-91-6 |
| LGC Standards | CDN-D-1457 | Not specified | Not specified | 31024-91-6 |
| MedchemExpress | HY-W141853 | Not specified | Not specified | 31024-91-6 |
| Alfa Chemistry | ACM31024916 | Not specified | 98 atom % D | 31024-91-6 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and analytical techniques for amino acids and their isotopologues.
Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a classic method for producing amino acids from aldehydes.[1][2] To synthesize this compound, deuterated acetaldehyde (acetaldehyde-1-d1) is used as the starting material.
Reaction Scheme:
Materials:
-
Acetaldehyde-1-d1 (CH3CDO)
-
Ammonium chloride (NH4Cl)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
Imine Formation and Cyanide Addition: In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a reaction vessel. Cool the solution in an ice bath. Separately, prepare a solution of potassium cyanide in deionized water and cool it in an ice bath. Cautiously add the cold potassium cyanide solution to the ammonium chloride solution. To this mixture, slowly add acetaldehyde-1-d1 with continuous stirring while maintaining the temperature at 0-5 °C. Seal the reaction vessel and stir at room temperature for several hours to form the α-aminonitrile.
-
Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
Isolation and Preliminary Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., ammonium hydroxide) to precipitate the crude this compound. Filter the precipitate and wash it with cold water, followed by ethanol, and then diethyl ether to remove impurities. Dry the crude product under vacuum.
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a robust method for purifying amino acids from a reaction mixture.[3][4]
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Hydrochloric acid (HCl), various concentrations for elution
-
Ammonium hydroxide (NH4OH) for neutralization and elution
-
Deionized water
Procedure:
-
Column Preparation: Prepare a slurry of the cation-exchange resin in deionized water and pour it into a chromatography column to pack the resin bed. Wash the column extensively with deionized water.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of acidic water (pH 2-3 with HCl) and load it onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.
-
Elution: Elute the bound this compound using a stepwise or gradient elution with increasing concentrations of ammonium hydroxide (e.g., 0.5 M to 2 M). Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or UV-Vis spectroscopy).
-
Desalting and Lyophilization: Pool the fractions containing the purified this compound. Remove the ammonia by rotary evaporation. Desalt the sample if necessary using a suitable method. Lyophilize the final solution to obtain the pure, solid this compound.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
To resolve the D- and L-enantiomers of Alanine-2-D1, chiral HPLC is employed.[5] This is crucial for applications where enantiomeric purity is critical.
Instrumentation and Columns:
-
HPLC system with a UV or mass spectrometric detector.
-
Chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec® CHIROBIOTIC® T) or a crown ether.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of methanol, water, acetic acid, and triethylamine. The exact ratio should be optimized. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection and Separation: Inject the sample onto the equilibrated chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Detection and Quantification: Detect the separated enantiomers using a UV or MS detector. The relative peak areas can be used to determine the enantiomeric ratio.
Analytical Characterization
Rigorous analytical methods are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for determining the chemical purity and confirming the position of the deuterium label.
Instrumentation and Parameters:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., D₂O)
-
Internal standard with a known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound and the internal standard and dissolve them in a precise volume of D₂O.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The signal for the α-proton (at the C2 position) should be significantly reduced or absent, confirming the deuterium incorporation. The remaining proton signals (e.g., from the methyl group) can be used for quantification against the internal standard.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the this compound can be calculated based on the integral values, the number of protons contributing to each signal, and the known purity and mass of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment
LC-MS is a sensitive technique to determine the isotopic enrichment of the synthesized compound.
Instrumentation and Parameters:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column.
Procedure:
-
Chromatography: Separate the this compound from any potential impurities using a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).
-
Mass Spectrometry: Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Data Analysis: Determine the relative abundance of the molecular ions corresponding to the unlabeled alanine (M), the singly deuterated alanine (M+1), and any other isotopic variants. The isotopic enrichment is calculated from the ratio of the M+1 peak area to the total area of all isotopic peaks.
Biological Applications and Signaling Pathways
This compound serves as a valuable tracer in metabolic studies, particularly for investigating pathways involving alanine. One of the key applications is in studying the biosynthesis of the bacterial cell wall.
Bacterial Cell Wall Peptidoglycan Synthesis
D-alanine is an essential component of the peptidoglycan layer in most bacteria. The incorporation of D-alanine into the cell wall is a critical process for bacterial survival and is a target for several antibiotics. This compound can be used as a tracer to study the flux through this pathway. The D-enantiomer, after being processed by the cell, will be incorporated into the peptidoglycan.
By supplying this compound to bacterial cultures, researchers can trace the metabolic fate of the deuterium-labeled D-alanine. The extent of its incorporation into the peptidoglycan can be quantified using mass spectrometry-based methods, providing insights into the activity of the cell wall synthesis machinery under various conditions, such as in the presence of antibiotics. This approach is valuable for understanding mechanisms of antibiotic action and resistance.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Alanine
Deuterium-labeled compounds, particularly amino acids like alanine, are of paramount importance in a multitude of scientific disciplines. The substitution of hydrogen with its stable isotope, deuterium, imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change leads to significant alterations in the physicochemical properties of the molecule, influencing its metabolic fate and making it an invaluable tool in drug discovery, metabolic research, and structural biology.[1][2] Deuterated alanine serves as a tracer in metabolic studies, an internal standard for quantitative analysis, and a critical component in simplifying complex NMR spectra for the structural determination of large proteins.[3][4][5]
This guide provides a comprehensive overview of the core physical and chemical properties of various deuterated alanine isotopologues, details common experimental protocols for their synthesis and analysis, and illustrates key workflows and applications.
Physical and Chemical Properties
The properties of deuterated alanine can vary significantly based on the position and number of deuterium atoms. The following tables summarize key quantitative data for several commercially available and researched isotopologues. For comparison, data for non-deuterated L- and D-alanine are also included.
Table 1: Physical Properties of Deuterated and Non-Deuterated Alanine
| Property | L-Alanine-2-d | DL-Alanine-2,3,3,3-d₄ | L-Alanine (3,3,3-D₃) | D-Alanine (non-deuterated) | L-Alanine (non-deuterated) |
| Molecular Formula | CH₃CD(NH₂)CO₂H | CD₃CD(NH₂)CO₂H | CD₃CH(NH₂)COOH | C₃H₇NO₂ | C₃H₇NO₂ |
| Molecular Weight ( g/mol ) | 90.10 | 93.12 | 92.11 | 89.09 | 89.09 |
| Melting Point (°C) | 314.5 (dec.) | 289 (dec.) | Not specified | 289 - 292 (dec.) | ~314.5 (dec.) |
| Form | Solid | Solid | Solid | Solid | Solid |
| Optical Activity | [α]25/D +14.5° (c=2 in 1M HCl) | Not applicable (racemic) | Not specified | [α]20/D -14.5° (c=10 in 6N HCl) | [α]20/D +14.5° (c=10 in 6N HCl) |
| Solubility in Water | Not specified | Not specified | Not specified | 164,000 mg/L (25°C) | 166,500 mg/L (25°C) |
dec. = decomposes
Table 2: Chemical and Isotopic Properties of Deuterated Alanine
| Property | L-Alanine-2-d | DL-Alanine-2,3,3,3-d₄ | L-Alanine (3,3,3-D₃) |
| Isotopic Purity | ≥98 atom % D | 98 atom % D | ≥99% deuterated forms |
| Chemical Purity (Assay) | ≥98% (CP) | 99% (CP) | 98% |
| pKa₁ (α-carboxyl) | ~2.34 | ~2.34 | ~2.34 |
| pKa₂ (α-ammonium) | ~9.69 | ~9.69 | ~9.69 |
| Isoelectric Point (pI) | ~6.00 | ~6.00 | ~6.00* |
*pKa and pI values for deuterated alanine are not widely reported but are expected to be very similar to their non-deuterated counterparts. The values shown are for non-deuterated L-alanine.
Experimental Protocols
The synthesis and analysis of deuterated alanine employ a range of chemical and analytical techniques to achieve specific labeling patterns and to verify isotopic enrichment and purity.
Synthesis and Deuteration Methods
-
Acid-Catalyzed H/D Exchange: A common method for producing racemic α-deuterated amino acids involves heating the parent amino acid with benzaldehyde in deuterated acetic acid (acetic acid-d₄). This process facilitates the exchange of the α-hydrogen for a deuterium atom.
-
Metal-Catalyzed H/D Exchange:
-
Ruthenium-Catalyzed Deuteration: Stereoselective α-deuteration can be achieved using a ruthenium-on-carbon (Ru/C) catalyst in D₂O under basic conditions. This method can achieve high levels of deuterium incorporation (e.g., 99%) at the α-position.
-
Platinum-Catalyzed Deuteration: Platinum-on-carbon (Pt/C) catalysts are used for hydrogen-deuterium exchange reactions, particularly for achieving high deuteration levels in the side chains of amino acids.
-
-
Enzyme-Assisted Deuteration: Perdeuterated DL-alanine (e.g., DL-alanine-d₇) can be prepared by treating L-alanine with AlSO₄ and pyridoxal hydrochloride in D₂O at reflux temperature. This method utilizes Schiff base tautomerization to promote H/D exchange at both the α- and β-positions.
-
Microbiological Synthesis: Certain microorganisms, such as the facultative methylotrophic bacterium Brevibacterium methylicum, can be cultured in media containing deuterated sources (e.g., D₂O and deuterated methanol) to biosynthesize highly deuterated amino acids. The level of deuterium enrichment can be controlled by adjusting the concentration of D₂O in the growth medium.
Analytical Characterization Methods
-
Determination of Deuteration Level (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the extent and position of deuterium incorporation. ¹H NMR is used to observe the disappearance of proton signals at specific positions, while ²H NMR directly detects the deuterium signals.
-
Enantiomeric Purity and Resolution:
-
Enzymatic Resolution: Racemic mixtures of deuterated amino acids can be resolved into their respective enantiomers using enzymes. For instance, the enzyme alcalase can selectively hydrolyze the methyl ester of one enantiomer, allowing for the separation of the L- and D-forms.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral column is a standard method for separating and quantifying the enantiomers of deuterated alanine to determine enantiomeric excess.
-
-
Quantitative Analysis (Mass Spectrometry): Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the precise quantification of deuterated alanine in biological samples. It serves as a robust internal standard for measuring the concentration of its non-deuterated analogue.
-
Crystal Structure Analysis: The precise three-dimensional arrangement of atoms in crystalline deuterated alanine is determined using techniques like neutron powder diffraction and polarized Raman scattering. These methods are sensitive to the positions of deuterium nuclei.
Visualizations: Workflows and Applications
The following diagrams illustrate the general workflow for producing and analyzing deuterated alanine and its primary applications.
Caption: General experimental workflow for the synthesis, purification, and analysis of enantiomerically pure deuterated alanine.
Caption: Key application areas for deuterated alanine in scientific research and development.
Applications in Drug Development and Research
The unique properties of deuterated alanine make it a versatile tool for scientists.
-
Improving Pharmacokinetics: The primary driver for using deuterium in drug design is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. For drugs metabolized by enzymes like Cytochrome P450, replacing a hydrogen at a metabolic site with deuterium can significantly slow down the rate of metabolism. This can lead to improved drug efficacy, a longer duration of action, and potentially a better safety profile by reducing the formation of toxic metabolites.
-
Metabolic and Bioanalytical Studies: Deuterated alanine is widely used as a stable isotope tracer to study metabolic pathways in vivo without the use of radioactive materials. In quantitative bioanalysis, it serves as an ideal internal standard for LC-MS assays due to its chemical identity and mass shift relative to the endogenous analyte, ensuring high accuracy and precision.
-
Structural Biology: In NMR studies of large proteins (>25 kDa), extensive deuteration is used to simplify crowded ¹H spectra, which would otherwise be impossible to interpret. Specific labeling schemes, such as the selective protonation of alanine methyl groups on a deuterated protein background, provide crucial structural and dynamic information from these specific probes. Furthermore, in neutron diffraction studies, deuterium's distinct scattering properties compared to hydrogen allow for the precise localization of key atoms in crystal structures.
References
The Role of DL-Alanine-2-D1 in Elucidating Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and indispensable tool in metabolic research, enabling the precise tracking of atoms through complex biochemical networks.[1] Among the various tracers available, deuterated amino acids, such as DL-Alanine-2-D1, offer a safe and effective means to investigate amino acid metabolism and its interplay with central carbon metabolism.[1] This technical guide provides an in-depth overview of the application of this compound in metabolic pathway studies, complete with experimental protocols, data presentation, and visualizations to facilitate a comprehensive understanding of its utility for researchers, scientists, and drug development professionals.
Alanine is a non-essential amino acid that plays a central role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[2] The glucose-alanine cycle, a key metabolic pathway, facilitates the transport of nitrogen from peripheral tissues to the liver for gluconeogenesis.[3][4] Dysregulation of alanine metabolism has been implicated in various diseases, including cancer, making it a critical area of investigation. This compound, a stable isotope-labeled form of alanine, serves as an invaluable tracer to probe these pathways, providing insights into metabolic fluxes and cellular reprogramming in health and disease.
Core Applications of this compound in Metabolic Studies
The use of this compound as a metabolic tracer allows for the qualitative and quantitative assessment of several key metabolic processes:
-
Tracing Carbon and Nitrogen Flux: By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can map the flow of the alanine carbon skeleton and amino group through various metabolic pathways.
-
Investigating the Glucose-Alanine Cycle: this compound is instrumental in studying the dynamics of the glucose-alanine cycle, which is crucial for maintaining glucose homeostasis, particularly during periods of fasting or intense exercise.
-
Elucidating Cancer Metabolism: Cancer cells often exhibit altered metabolic phenotypes, including an increased reliance on specific amino acids like alanine. Tracing with this compound can help identify these metabolic vulnerabilities, offering potential therapeutic targets.
-
Studying Protein Synthesis: The incorporation of labeled alanine into newly synthesized proteins can be measured to determine protein turnover rates, providing insights into cellular growth and maintenance.
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic tracing studies using this compound in both in vitro (cell culture) and in vivo (animal models) settings.
In Vitro Metabolic Labeling with this compound
This protocol is designed for tracing alanine metabolism in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Standard cell culture medium (e.g., DMEM)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Cell scraper
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium. Ensure cells are in the exponential growth phase before starting the labeling experiment.
-
Preparation of Labeling Medium: Prepare a culture medium identical to the standard medium but with unlabeled alanine replaced by this compound at the same concentration.
-
Labeling: When cells reach the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed PBS. Replace the PBS with the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. Time-course experiments are recommended to determine the optimal labeling duration.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
The dried extract can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.
-
In Vivo Metabolic Tracing with this compound
This protocol outlines a general procedure for tracing alanine metabolism in a mouse model.
Materials:
-
This compound sterile solution
-
Animal model (e.g., mouse)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
LC-MS/MS or GC-MS system
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions. A fasting period (e.g., 6 hours) is often employed to reduce metabolic variability from dietary intake.
-
Tracer Administration: Administer the sterile this compound solution via intravenous (IV) infusion or intraperitoneal (IP) injection. A bolus injection followed by a continuous infusion is often used to achieve and maintain a steady-state isotopic enrichment in the plasma.
-
Sample Collection: At the end of the infusion period, anesthetize the animal and collect blood and tissues of interest. Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) on ice.
-
Centrifuge the homogenate at high speed to pellet the protein and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
The metabolite extracts from both plasma and tissue can be processed similarly to the in vitro samples, involving drying and reconstitution or derivatization for mass spectrometry analysis.
-
Data Presentation and Analysis
The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the metabolites of interest. This data reveals the extent of deuterium incorporation from this compound.
Quantitative Data Summary
The following table presents hypothetical quantitative data from an in vivo study tracing this compound into key metabolites in the liver and muscle of a mouse model, illustrating the type of data generated in such experiments.
| Metabolite | Tissue | Fractional Enrichment (%) (Mean ± SD) |
| Alanine (M+1) | Liver | 85.2 ± 4.1 |
| Muscle | 78.9 ± 5.3 | |
| Pyruvate (M+1) | Liver | 42.6 ± 3.8 |
| Muscle | 35.1 ± 4.2 | |
| Lactate (M+1) | Liver | 38.5 ± 3.5 |
| Muscle | 55.7 ± 6.1 | |
| Glutamate (M+1) | Liver | 25.3 ± 2.9 |
| Muscle | 18.4 ± 2.2 | |
| Glucose (M+1) | Liver | 15.8 ± 1.9 |
Fractional enrichment represents the percentage of the metabolite pool that is labeled with deuterium.
Data Analysis
The analysis of mass spectrometry data involves several steps:
-
Peak Identification and Integration: Chromatographic peaks corresponding to the metabolites of interest and their isotopologues are identified and their areas are integrated.
-
Correction for Natural Abundance: The raw MID data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H) to accurately determine the enrichment from the tracer.
-
Metabolic Flux Analysis (MFA): For a more quantitative understanding of metabolic rates, the corrected MID data can be used as input for metabolic flux analysis software. MFA uses a metabolic network model to estimate the fluxes through various reactions that best fit the experimental labeling data.
Visualizations of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in tracer studies. The following diagrams are generated using the Graphviz DOT language.
Alanine Metabolism and its Connection to Central Carbon Metabolism
References
- 1. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Molecular Landscapes: A Technical Guide to the Applications of Deuterium-Labeled Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Deuterium-labeled amino acids have emerged as indispensable tools in modern life sciences research, offering a unique window into the intricate dynamics of biological systems. By replacing hydrogen with its heavier, stable isotope, deuterium, these modified building blocks of proteins provide a powerful, non-radioactive means to probe everything from protein structure and turnover to metabolic fluxes and drug metabolism. This in-depth technical guide explores the core applications of deuterium-labeled amino acids, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.
Quantitative Proteomics: Measuring the Rise and Fall of Proteins
One of the most prominent applications of deuterium-labeled amino acids is in quantitative proteomics, enabling the precise measurement of changes in protein abundance between different cellular states.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy that allows for the direct comparison of protein expression levels between two or more cell populations.[1][2][3] In a typical binary SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) essential amino acid, while the other is cultured in a medium containing a "heavy," deuterium-labeled version of the same amino acid (e.g., L-Leucine-d3).[1][2]
Following a period of cell growth to ensure complete incorporation of the labeled amino acid into the proteome, the cell populations are combined, and the proteins are extracted and digested. The resulting peptide mixtures are then analyzed by mass spectrometry. Since the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
The following table summarizes hypothetical quantitative data from a SILAC experiment investigating protein expression changes upon drug treatment.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (Treated) | Ratio (Heavy/Light) | Fold Change |
| P04637 | TP53 | DLLLPQAMDDLMLSPDDIEQWFTEDPGP | 1.2E+06 | 2.5E+06 | 2.08 | Up-regulated |
| P62258 | HSP90AA1 | IGQFGVGFYSAYLVAEK | 3.5E+07 | 1.8E+07 | 0.51 | Down-regulated |
| Q06830 | HSPD1 | VDGIVTVK | 5.1E+06 | 5.2E+06 | 1.02 | No Change |
| P08670 | VIM | LGDLYEEEMR | 4.8E+05 | 9.7E+05 | 2.02 | Up-regulated |
-
Cell Culture and Labeling:
-
Culture two populations of mammalian cells in parallel.
-
For the "light" population, use a standard cell culture medium deficient in L-Leucine, supplemented with normal L-Leucine.
-
For the "heavy" population, use the same base medium supplemented with L-Leucine-d3.
-
Grow the cells for at least five to six doublings to ensure >95% incorporation of the labeled amino acid.
-
-
Sample Preparation:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs.
-
Normalize the data and determine the relative abundance of each identified protein.
-
Caption: Workflow for a typical SILAC experiment using deuterium-labeled amino acids.
Chemical Labeling for Quantitative Proteomics
Chemical labeling strategies offer an alternative to metabolic labeling and are applicable to a wider range of sample types, including tissues and biofluids. In this approach, proteins are first extracted and digested, and the resulting peptides are then chemically labeled with "light" and "heavy" isotopic tags. Deuterated reagents are commonly used for this purpose.
For example, reductive amination using "light" (CH₂O) and "heavy" (CD₂O) formaldehyde can be used to label the N-terminus of peptides and the ε-amino group of lysine residues. The mass difference introduced by the deuterium atoms allows for the relative quantification of peptides from different samples in a single mass spectrometry run.
Probing Protein Structure and Dynamics with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins, the complexity of the NMR spectra can be a significant challenge. Deuterium labeling provides an elegant solution to this problem.
By replacing most of the protons in a protein with deuterium, the number of signals in the ¹H NMR spectrum is dramatically reduced, leading to simplified spectra with less overlap. This "deuteration" approach is often combined with the selective reintroduction of protons at specific sites, for example, in the methyl groups of isoleucine, leucine, and valine, to probe specific regions of the protein. This selective protonation in a deuterated background significantly enhances the sensitivity of NMR experiments for large proteins and protein complexes.
-
Bacterial Culture Preparation:
-
Prepare a minimal medium using deuterium oxide (D₂O) instead of water.
-
Supplement the medium with a deuterated carbon source (e.g., ¹³C,²H-glucose) and a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl).
-
-
Protein Expression:
-
Transform an appropriate E. coli expression strain with a plasmid encoding the protein of interest.
-
Grow the bacteria in the deuterated minimal medium.
-
Induce protein expression at the appropriate cell density.
-
-
Protein Purification:
-
Harvest the bacterial cells and lyse them.
-
Purify the deuterated protein using standard chromatography techniques. During purification, the protein is typically exchanged back into a protonated buffer, which reintroduces protons at exchangeable amide sites.
-
Caption: Conceptual representation of NMR spectra simplification upon protein deuteration.
Tracing Metabolic Pathways
Deuterium-labeled amino acids serve as excellent metabolic tracers, allowing researchers to follow the fate of these molecules through complex biochemical pathways. By introducing a deuterated amino acid into a biological system (e.g., cell culture or an animal model) and analyzing the distribution of the deuterium label in various metabolites over time, it is possible to map metabolic fluxes and understand how these pathways are regulated under different conditions.
For instance, D₂O (heavy water) can be administered to label non-essential amino acids in vivo. The deuterium from D₂O is incorporated into these amino acids during their biosynthesis, and they are subsequently incorporated into newly synthesized proteins. By measuring the rate of deuterium incorporation into proteins, researchers can determine protein synthesis and turnover rates.
Caption: General workflow for a metabolic tracing experiment using deuterium-labeled compounds.
Investigating Drug Metabolism and Pharmacokinetics
The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), is exploited in drug development to improve the pharmacokinetic properties of drug candidates.
By strategically placing deuterium atoms at metabolically vulnerable positions in a drug molecule, it is possible to:
-
Slow down metabolism: This can lead to a longer drug half-life and increased drug exposure.
-
Reduce the formation of toxic metabolites: By blocking a major metabolic pathway, deuterium substitution can redirect metabolism towards safer routes.
-
Improve the safety and efficacy profile: A more favorable pharmacokinetic profile can lead to a better therapeutic window.
Deuterium-labeled amino acids can be incorporated into peptide-based therapeutics to enhance their metabolic stability.
-
Incubation:
-
Incubate the deuterated and non-deuterated versions of a drug candidate with a metabolically active system, such as liver microsomes or hepatocytes.
-
Include a source of cofactors (e.g., NADPH) to initiate the metabolic reactions.
-
-
Time-Course Analysis:
-
Collect samples at various time points.
-
Quench the metabolic reactions by adding a cold organic solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent drug and the formation of metabolites over time.
-
-
Data Analysis:
-
Calculate the rate of metabolism for both the deuterated and non-deuterated compounds.
-
Determine the kinetic isotope effect.
-
Caption: A typical bottom-up hydrogen-deuterium exchange mass spectrometry workflow.
References
- 1. The Principle and Application of HDX-MS Protein Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Stability of DL-Alanine-2-D1 in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanine-2-D1, a deuterated isotopologue of the racemic amino acid alanine, is a valuable tool in various research applications, including metabolic tracing and as an internal standard in mass spectrometry-based analyses. Understanding its stability in aqueous solutions is critical for ensuring the accuracy and reproducibility of experimental results and for the formulation of stable preparations. This technical guide provides a comprehensive overview of the expected stability of this compound in aqueous environments, outlines detailed experimental protocols for its stability assessment based on established forced degradation principles, and explores its relevance in biological signaling pathways. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide combines general principles of amino acid and deuterated compound stability with standard pharmaceutical testing methodologies.
Introduction to this compound Stability
Deuterium-labeled compounds are often utilized for their kinetic isotope effect, which can alter metabolic rates, and as tracers in metabolic studies that are readily distinguishable from their non-deuterated counterparts by mass spectrometry. The stability of the carbon-deuterium (C-D) bond is generally high under physiological conditions. However, the overall stability of the this compound molecule in aqueous solution is subject to various environmental factors, including pH, temperature, light, and the presence of oxidizing agents.
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial information on potential degradation pathways and informing the development of stability-indicating analytical methods.[1] While specific data for this compound is scarce, the known degradation pathways for alanine, such as deamination and decarboxylation, are expected to be the primary routes of degradation under stress conditions.
Quantitative Data Summary
Due to a lack of specific published kinetic data for the degradation of this compound, the following table summarizes the expected qualitative stability under various stress conditions based on the known chemistry of alanine and general principles of forced degradation studies. The extent of degradation is generally targeted at 5-20% in forced degradation studies to ensure that degradation products can be reliably identified.[2]
| Stress Condition | Reagent/Parameters | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Likely stable at the C-D bond, but the overall molecule may undergo degradation. | Pyruvic acid, Ammonium |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | Likely stable at the C-D bond, but the overall molecule may undergo degradation. | Pyruvic acid, Ammonium |
| Oxidative Stress | 3% H₂O₂, Room Temperature | Susceptible to oxidation. | Oximes, Aldehydes, Carboxylic acids |
| Thermal Stress | 60-80 °C (in solution) | Generally stable, but degradation can occur over extended periods. | Dimerization and cyclization products (e.g., diketopiperazines) |
| Photostability | ICH Q1B conditions (UV/Vis light) | Expected to be relatively stable. | Not well-documented for alanine. |
Experimental Protocols
The following are detailed, generalized methodologies for conducting forced degradation studies on this compound in aqueous solutions.
General Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound in high-purity water (e.g., Milli-Q®) at a concentration of 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.
Forced Degradation Procedures
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 9 mL of 1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 9 mL of 1 M NaOH.
-
Incubate the solution at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 9 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the aqueous stock solution of this compound in a controlled temperature oven at 80°C.
-
At specified time points over a period of 7 days, withdraw an aliquot.
-
Cool the aliquot to room temperature before analysis.
-
-
Photostability Testing:
-
Expose the aqueous stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the samples after the exposure period.
-
Analytical Methodology
A stability-indicating analytical method, capable of separating the intact this compound from its potential degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, or preferably Mass Spectrometry for definitive identification) is the recommended technique.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Column: A chiral column (e.g., Astec CHIROBIOTIC V2) to separate D- and L-enantiomers and a C18 column for separating polar degradation products.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) for MS compatibility.
-
Detection: DAD to monitor for chromophores and MS to identify the mass of the parent compound and any degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Signaling Pathway Involvement
D-alanine, the non-deuterated counterpart, has been identified as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[3] this compound, once administered in vivo, would likely participate in similar pathways. The following diagram illustrates a simplified NMDA receptor signaling cascade.
Conclusion
While specific quantitative stability data for this compound in aqueous solutions is not extensively documented in publicly available literature, this guide provides a robust framework for its stability assessment based on established scientific principles and regulatory guidelines. The provided experimental protocols for forced degradation studies offer a comprehensive approach to evaluating its stability profile, identifying potential degradation products, and developing suitable stability-indicating analytical methods. The inherent stability of the C-D bond suggests that degradation pathways will likely mirror those of non-deuterated alanine. Understanding the stability of this compound is paramount for its effective use in research and development, ensuring the integrity of experimental data and the quality of any formulated products. Further studies are warranted to generate specific kinetic data for this important deuterated amino acid.
References
Technical Guide: Mass Spectrometry Fragmentation of DL-Alanine-2-D1
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of DL-Alanine-2-D1. As a deuterated isotopologue of alanine, understanding its mass spectral behavior is critical for its use as an internal standard in quantitative metabolic studies and pharmacokinetic analyses. This document outlines the primary fragmentation pathways, presents predicted quantitative data based on the fragmentation of unlabeled alanine, and provides a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams of the fragmentation mechanism and experimental workflow are included to facilitate comprehension.
Predicted Electron Ionization (EI) Fragmentation Pattern
Direct experimental mass spectra for this compound are not widely published. However, a highly reliable fragmentation pattern can be predicted based on the well-documented behavior of unlabeled DL-Alanine under electron ionization and established principles of mass spectrometry.
The molecular weight of DL-Alanine (C₃H₇NO₂) is 89.09 g/mol , while the incorporation of a single deuterium atom at the alpha-carbon (C2) position in this compound (C₃H₆DNO₂) increases the molecular weight to approximately 90.10 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]+•) with a mass-to-charge ratio (m/z) of 90.
The primary and most characteristic fragmentation pathway for simple aliphatic amino acids is the alpha-cleavage (α-cleavage), which involves the homolytic cleavage of the Cα-C(OOH) bond. This results in the loss of the carboxyl group as a neutral radical (•COOH, 45 Da).
-
For unlabeled alanine , this fragmentation yields a cation with m/z 44 ([CH₃CHNH₂]⁺), which is typically the base peak in the spectrum.[1][2][3]
-
For This compound , the deuterium is retained on the alpha-carbon. Therefore, the loss of the carboxyl group results in a cation with m/z 45 ([CH₃CDNH₂]⁺). This fragment is predicted to be the base peak in the spectrum of this compound.
Other minor fragments observed in the spectrum of unlabeled alanine, such as those resulting from the loss of the amino group or further fragmentation, are also predicted, with their m/z values adjusted if the deuterium atom is retained.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted key fragments for this compound under 70 eV electron ionization. The relative abundance is estimated from the experimental data for unlabeled DL-Alanine provided by the NIST Mass Spectrometry Data Center.[3]
| Predicted m/z | Proposed Fragment Structure | Predicted Relative Abundance (%) | Rationale for Shift from Unlabeled Alanine |
| 90 | [CH₃CD(NH₂)COOH]+• | ~5 | Molecular Ion ([M]+•). Shifted by +1 Da due to deuterium. |
| 45 | [CH₃CDNH₂]⁺ | 100 | Base Peak . Loss of •COOH (45 Da) via α-cleavage. Shifted by +1 Da as deuterium is retained on the α-carbon. |
| 44 | [C₃H₆NO]⁺ | ~15 | Loss of •H from the carboxyl group followed by loss of CO. May also represent a minor contribution from natural isotope abundance of the m/z 43 fragment. |
| 28 | [CO]+• or [CH₂N]+ | ~15 | Fragment from further decomposition. Unlikely to contain the deuterium, so no mass shift is expected. |
Visualization of Fragmentation Pathway
The logical relationship of the primary fragmentation event is visualized below.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
Due to the polar and non-volatile nature of amino acids, derivatization is required prior to analysis by Gas Chromatography (GC). A robust and commonly used method involves silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA), which converts the active hydrogens on the amine and carboxyl groups into more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivatives.
Sample Preparation and Derivatization
-
Sample Aliquoting: Transfer a precise aliquot (e.g., 50 µL) of the sample containing this compound into a 2 mL reaction vial. If the sample is in an aqueous solution, it must be dried completely.
-
Drying: Lyophilize the sample or dry it under a gentle stream of nitrogen gas at 50-60°C until all solvent is removed. The absence of moisture is critical for successful silylation.
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile to the dried residue to act as a solvent.
-
Add 100 µL of MtBSTFA (often with 1% TBDMS-Cl as a catalyst) to the vial.
-
Securely cap the vial.
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Heat the mixture at 100°C for 2-4 hours in a heating block or oven to ensure complete derivatization.
-
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A centrifugation step may be added to pellet any non-dissolved material before transferring the supernatant to an autosampler vial.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Splitless.
-
Temperature: 280°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase at 10°C/min to 250°C.
-
Ramp 2: Increase at 30°C/min to 320°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-600) for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring m/z 45 for this compound.
-
Visualization of Experimental Workflow
The workflow for the GC-MS analysis of this compound is outlined in the diagram below.
Caption: GC-MS experimental workflow for this compound analysis.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of DL-Alanine-2-D1
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for DL-Alanine-2-D1. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document details the expected spectral parameters, outlines experimental protocols for data acquisition, and presents a logical workflow for these experiments.
Introduction to this compound and its NMR Spectroscopy
This compound is an isotopologue of the amino acid alanine where the proton at the α-carbon (C2) is replaced by a deuterium atom. This isotopic labeling is a powerful tool in various scientific disciplines, including structural biology, mechanistic enzymology, and drug metabolism studies. NMR spectroscopy is a primary analytical technique for characterizing such labeled molecules, providing detailed information about their structure and dynamics in solution.
The substitution of a proton with a deuteron leads to predictable changes in the NMR spectra. In ¹H NMR, the signal corresponding to the proton at the C2 position is absent. In ¹³C NMR, the C2 carbon signal experiences a small upfield shift due to the deuterium isotope effect, and the one-bond coupling between the C2 carbon and the directly attached deuteron (¹J_CD) is significantly smaller than the corresponding proton coupling (¹J_CH).
Data Presentation
The following tables summarize the expected quantitative ¹H and ¹³C NMR spectral data for this compound dissolved in D₂O. The data for the deuterated compound is based on spectral information for unlabeled alanine and known deuterium isotope effects.
Table 1: ¹H NMR Spectral Data for this compound in D₂O
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H3 (CH₃) | ~1.48 | Doublet | ~7.3 |
| H2 (Cα-H) | Absent | - | - |
Note: The chemical shift of the methyl protons (H3) is expected to be very similar to that of unlabeled alanine. The signal for the α-proton (H2) is absent due to deuterium substitution.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in D₂O
| Carbon | Chemical Shift (δ) ppm (Unlabeled Alanine) | Predicted Chemical Shift (δ) ppm (this compound) | Predicted Multiplicity (Proton Decoupled) | Predicted ¹J_CD (Hz) |
| C1 (COO⁻) | ~176.6 | ~176.6 | Singlet | - |
| C2 (Cα) | ~51.7 | ~51.4 | Triplet (due to C-D coupling) | ~20-25 |
| C3 (CH₃) | ~17.3 | ~17.3 | Singlet | - |
Note: The predicted chemical shift for C2 in this compound is based on an expected one-bond deuterium isotope upfield shift of approximately 0.2-0.5 ppm.[1] The multiplicity of the C2 signal in a proton-decoupled ¹³C NMR spectrum is predicted to be a triplet due to coupling with the spin-1 deuterium nucleus. The ¹J_CD coupling constant is estimated based on the typical ¹J_CH for alanine (~140 Hz) and the gyromagnetic ratios of deuterium and proton.
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).[2]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing in ¹³C NMR spectra in D₂O, a small amount of an internal standard such as 1,4-dioxane (δ = 67.4 ppm) or methanol (δ = 49.5 ppm) can be added.[4] For ¹H NMR in D₂O, the residual HDO signal can be used as a reference (δ ≈ 4.79 ppm at 25 °C), or an internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be used (δ = 0.00 ppm).
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64, depending on sample concentration.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the internal standard or the residual solvent peak.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Data Processing: Fourier transformation with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts should be referenced to the internal standard.
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data for this compound.
References
- 1. Deuterium isotope shifts for backbone 1H, 15N and 13C nuclei in intrinsically disordered protein -synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
Utilizing DL-Alanine-2-D1 as an Internal Standard for Accurate Quantification of Alanine by LC-MS
Application Note & Protocol
Introduction
Alanine, a non-essential amino acid, plays a critical role in various metabolic processes, including the glucose-alanine cycle, and serves as a key building block for proteins.[1][2] Accurate quantification of alanine in biological matrices is crucial for research in numerous fields, including metabolic disorders, oncology, and drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the sensitive and specific quantification of amino acids.[3][]
The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, such as matrix effects and inconsistencies in sample preparation, thereby ensuring the accuracy and precision of quantitative LC-MS assays.[5] DL-Alanine-2-D1, a deuterated analog of alanine, is an ideal internal standard for this purpose as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z).
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of alanine in plasma samples using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of alanine using this compound as an internal standard is depicted below.
Caption: Experimental workflow for alanine quantification.
Detailed Experimental Protocols
Materials and Reagents
-
DL-Alanine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, mouse)
Preparation of Stock and Working Solutions
-
Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Alanine in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Alanine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the alanine stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into samples.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, standard, or quality control, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions. Optimization may be required for different instrumentation.
Liquid Chromatography:
| Parameter | Condition |
| Column | HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50-95% B (5-6 min), 95% B (6-8 min) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alanine | 90.1 | 44.1 | 15 |
| This compound | 91.1 | 45.1 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Integrate the peak areas for both alanine and this compound in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the alanine working standards. A linear regression with a 1/x weighting is typically used.
-
Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following tables present typical performance data for an LC-MS/MS method for alanine quantification using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Linear Range (µM) | R² |
| Alanine | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µM) | Measured Conc. (µM) (Mean ± SD) | Accuracy (%) | Precision (%RSD) |
| LQC | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| MQC | 100 | 102.1 ± 5.5 | 102.1 | 5.4 |
| HQC | 800 | 789.6 ± 38.7 | 98.7 | 4.9 |
Alanine in Metabolic Context: The Glucose-Alanine Cycle
Alanine plays a central role in the transport of nitrogen from peripheral tissues to the liver through the glucose-alanine cycle. This pathway is crucial for maintaining nitrogen balance and providing a carbon skeleton for gluconeogenesis during periods of fasting or exercise.
Caption: The Glucose-Alanine Cycle.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of alanine in biological matrices by LC-MS/MS. The detailed protocol and performance data presented here demonstrate the suitability of this approach for demanding research applications in academic and industrial settings. The inherent specificity and sensitivity of LC-MS/MS, combined with the corrective capabilities of a stable isotope-labeled internal standard, ensure high-quality data for a deeper understanding of alanine's role in health and disease.
References
- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. SMPDB [smpdb.ca]
- 3. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Application Notes and Protocols for In Vivo Metabolic Labeling with DL-Alanine-2-D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. DL-Alanine-2-D1 is a deuterated form of the amino acid alanine, which plays a central role in cellular metabolism. By introducing a deuterium atom at the second carbon position, this tracer can be used to follow the absorption, distribution, metabolism, and excretion (ADME) of alanine and its subsequent incorporation into various metabolic pathways. These application notes provide a detailed protocol for in vivo metabolic labeling studies using this compound in rodent models, aimed at elucidating the dynamics of alanine metabolism in health and disease.
Principle of this compound Metabolic Labeling
Upon administration, this compound enters the body's free amino acid pool. The L-isostere is a substrate for numerous metabolic reactions, while the D-isostere is primarily metabolized by D-amino acid oxidase[1][2]. The deuterium label on L-alanine can be traced as it is converted to pyruvate and subsequently enters central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle and gluconeogenesis[1]. The label can also be incorporated into newly synthesized proteins. By using mass spectrometry to detect the mass shift caused by the deuterium atom, researchers can quantify the flux of alanine through these pathways in various tissues.
Applications
-
Studying Gluconeogenesis: Alanine is a primary substrate for glucose production in the liver[1]. Tracing the incorporation of deuterium from this compound into glucose provides a quantitative measure of gluconeogenic flux.
-
Investigating TCA Cycle Dynamics: The conversion of alanine to pyruvate allows the deuterium label to enter the TCA cycle. Analyzing the labeling patterns of TCA cycle intermediates can reveal tissue-specific alterations in metabolic activity[1].
-
Assessing Protein Synthesis: The incorporation of labeled alanine into proteins can be used to measure protein synthesis rates in different tissues.
-
Pharmacokinetic and Drug Metabolism Studies: Understanding the metabolic fate of alanine can provide insights into the metabolism of drugs that are structurally related to or interact with amino acid pathways.
Experimental Protocols
I. Animal Models and Preparation
-
Animal Species: This protocol is designed for use in mice or rats.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: To reduce variability from dietary intake, animals should be fasted for 6-12 hours before the administration of this compound, with free access to water.
II. Preparation of this compound Dosing Solution
-
Reagent: this compound (ensure high isotopic purity).
-
Vehicle: Prepare a sterile saline solution (0.9% NaCl).
-
Concentration: Dissolve the this compound in the sterile saline to achieve the desired concentration for the chosen administration route. For example, for intraperitoneal injection in mice, a concentration of 10-20 mg/mL is a reasonable starting point. The solution should be sterile-filtered.
III. Administration of this compound
Three common routes of administration are described below. The choice of route will depend on the specific research question.
A. Oral Gavage (PO)
-
Dosage: A typical starting dose for oral administration in mice is 100-200 mg/kg body weight.
-
Procedure: Administer the this compound solution using a proper-sized oral gavage needle.
B. Intraperitoneal Injection (IP)
-
Dosage: A dose of 100-200 mg/kg body weight is a common starting point for intraperitoneal injections of amino acids in mice.
-
Procedure: Inject the this compound solution into the peritoneal cavity.
C. Intravenous Infusion (IV)
-
Dosage: For a bolus IV injection, a lower dose, for example 10-50 mg/kg, can be used. For continuous infusion, the rate should be adjusted to achieve a steady-state concentration of the tracer in the plasma.
-
Procedure: Administer the tracer via a tail-vein catheter.
IV. Sample Collection
-
Timeline: The timing of sample collection is critical and should be optimized based on the metabolic pathway of interest. Based on D-alanine pharmacokinetics, peak plasma concentrations are expected around 30-60 minutes post-administration. A time course experiment (e.g., 0, 15, 30, 60, 120, 240 minutes) is recommended for initial studies.
-
Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at the terminal time point) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Tissue Collection: At the desired time points, euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, kidney, muscle, brain). Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
V. Metabolite Extraction from Tissues
-
Homogenization: Homogenize the frozen tissue (~20-50 mg) in a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) using a tissue lyser.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
VI. Mass Spectrometry Analysis
-
Instrumentation: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze the incorporation of deuterium.
-
GC-MS Analysis:
-
Derivatization: Amino acids typically require derivatization to increase their volatility for GC-MS analysis. A common method is silylation.
-
Analysis: Monitor the mass-to-charge ratios (m/z) of the derivatized alanine and its downstream metabolites to determine the extent of deuterium incorporation.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column, such as a HILIC column, for the separation of polar metabolites.
-
Analysis: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the deuterated and non-deuterated forms of alanine and its metabolites.
-
-
Data Analysis: Calculate the isotopic enrichment by determining the ratio of the labeled (M+1) to unlabeled (M) metabolite.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different tissues and time points.
Table 1: Example of Isotopic Enrichment of Alanine and Downstream Metabolites in Different Tissues Following this compound Administration in Mice.
| Time Point (minutes) | Tissue | Analyte | Isotopic Enrichment (%) |
| 30 | Plasma | Alanine (M+1) | 50.5 ± 5.2 |
| 30 | Liver | Alanine (M+1) | 35.2 ± 4.1 |
| 30 | Liver | Pyruvate (M+1) | 15.8 ± 2.3 |
| 30 | Liver | Lactate (M+1) | 12.1 ± 1.9 |
| 30 | Liver | Citrate (M+1) | 5.6 ± 0.8 |
| 30 | Kidney | Alanine (M+1) | 28.9 ± 3.5 |
| 30 | Kidney | Glucose (M+1) | 2.1 ± 0.4 |
| 120 | Plasma | Alanine (M+1) | 22.1 ± 2.9 |
| 120 | Liver | Alanine (M+1) | 15.4 ± 2.0 |
| 120 | Muscle | Protein-bound Alanine (M+1) | 0.5 ± 0.1 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Visualizations
Caption: Experimental workflow for in vivo metabolic labeling with this compound.
Caption: Metabolic fate of this compound.
References
Application Notes and Protocols for DL-Alanine-2-D1 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic state of metabolic networks in biological systems. The use of stable isotope tracers allows for the precise tracking of atoms through metabolic pathways, providing quantitative insights into reaction rates, or fluxes. DL-Alanine-2-D1 is a deuterated, stable isotope-labeled form of the amino acid alanine that serves as a valuable tracer for investigating several key metabolic pathways. This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, with a focus on its application in studying gluconeogenesis and its relevance to drug development.
Alanine is a non-essential amino acid that plays a central role in the glucose-alanine cycle, a key metabolic pathway for transporting nitrogen and carbon between muscle and the liver.[1] In the liver, alanine is a primary substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[2] Dysregulation of these pathways is implicated in various diseases, including diabetes, cancer, and liver disease, making them important targets for therapeutic intervention.
This compound, with a deuterium atom at the second carbon position, provides a stable isotopic label that can be traced through its metabolic fate. The use of a racemic mixture (DL-alanine) allows for the investigation of pathways that may utilize both D- and L-isomers, particularly relevant in microbial metabolism or specific enzymatic reactions.[3]
Applications in Metabolic Research and Drug Development
The primary applications for this compound as a tracer in metabolic flux analysis include:
-
Quantification of Gluconeogenesis: Tracing the deuterium label from this compound into newly synthesized glucose provides a direct measure of the contribution of alanine to hepatic glucose production.[4] This is crucial for studying the pathophysiology of diabetes and for evaluating the efficacy of drugs targeting gluconeogenesis.
-
Investigating the Glucose-Alanine Cycle: By monitoring the appearance of labeled alanine in circulation and its uptake and conversion in the liver, researchers can quantify the flux through the glucose-alanine cycle. This is relevant for understanding nitrogen metabolism and inter-organ communication in health and disease.
-
Studying Amino Acid Metabolism: The tracer can be used to investigate the kinetics of alanine transport, transamination, and incorporation into proteins.
-
Target Engagement and Pharmacodynamics: In drug development, this compound can be used to assess whether a drug candidate effectively modulates a specific metabolic pathway. A change in the flux from alanine to glucose, for example, can serve as a biomarker for the drug's activity.
Data Presentation: Quantitative Metabolic Flux Data
The following tables summarize hypothetical but representative quantitative data from a tracer study using this compound to investigate the effect of a novel gluconeogenesis inhibitor.
Table 1: Isotopic Enrichment of Key Metabolites
| Metabolite | Isotopic Enrichment (Mole Percent Excess) - Vehicle Control | Isotopic Enrichment (Mole Percent Excess) - Drug Treated |
| Plasma this compound | 5.2 ± 0.4 | 5.1 ± 0.5 |
| Plasma Glucose-D1 | 1.8 ± 0.2 | 0.9 ± 0.1* |
| Liver Pyruvate-D1 | 3.5 ± 0.3 | 3.6 ± 0.4 |
| Liver Lactate-D1 | 2.1 ± 0.2 | 2.0 ± 0.3 |
*p < 0.05 compared to Vehicle Control
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Flux Rate (μmol/kg/min) - Vehicle Control | Flux Rate (μmol/kg/min) - Drug Treated |
| Rate of Appearance (Ra) of Alanine | 6.5 ± 0.7 | 6.3 ± 0.8 |
| Contribution of Alanine to Gluconeogenesis | 2.1 ± 0.3 | 1.0 ± 0.2* |
| Flux through Alanine Transaminase | 4.8 ± 0.5 | 4.6 ± 0.6 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
In Vivo Tracer Infusion Protocol for Rodent Models
This protocol describes a primed, continuous infusion of this compound in a rodent model to achieve isotopic steady state for the analysis of metabolic fluxes.
Materials:
-
This compound (e.g., Cambridge Isotope Laboratories, Inc., DLM-2760)[5]
-
Sterile 0.9% Saline
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools (e.g., liquid nitrogen-cooled clamps)
Procedure:
-
Animal Preparation: Fast the animals overnight (12-16 hours) to induce a gluconeogenic state. Anesthetize the animal and surgically implant catheters in the jugular vein (for infusion) and carotid artery (for blood sampling).
-
Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline at a concentration suitable for the infusion rate and desired plasma enrichment.
-
Primed, Continuous Infusion: Administer a priming bolus of the tracer solution to rapidly achieve isotopic steady state. The priming dose is typically 50-100 times the continuous infusion rate per minute. Immediately follow the bolus with a continuous infusion at a rate of 10-20 µL/min for 90-120 minutes.
-
Blood Sampling: Collect arterial blood samples (50-100 µL) at baseline (pre-infusion) and at regular intervals (e.g., 60, 90, and 120 minutes) during the infusion to confirm isotopic steady state.
-
Tissue Collection: At the end of the infusion period, rapidly clamp-freeze tissues of interest (e.g., liver, skeletal muscle) using tools pre-chilled in liquid nitrogen to quench metabolic activity.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and frozen tissues at -80°C until analysis.
Sample Preparation and GC-MS Analysis
This protocol outlines the steps for derivatization and analysis of plasma and tissue samples to determine the isotopic enrichment of alanine and glucose.
Materials:
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl)
-
Ethyl acetate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Metabolite Extraction:
-
Plasma: Deproteinize plasma samples by adding ice-cold perchloric acid (e.g., 1:2 v/v). Centrifuge to pellet the protein and neutralize the supernatant with KOH.
-
Tissues: Homogenize frozen tissue powder in ice-cold PCA. Centrifuge and neutralize the supernatant as described for plasma.
-
-
Derivatization:
-
Dry an aliquot of the neutralized supernatant under a stream of nitrogen gas.
-
Add the derivatization reagent and ethyl acetate.
-
Heat the sample at 70°C for 30 minutes to form the TBDMS derivatives of alanine and glucose.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a suitable GC column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the analytes of interest.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the unlabeled (m/z) and labeled (m+1) forms of the derivatized alanine and glucose.
-
-
Data Analysis:
-
Calculate the isotopic enrichment (Mole Percent Excess, MPE) for each metabolite by correcting for the natural abundance of isotopes.
-
Metabolic flux rates are calculated using appropriate metabolic models and the measured isotopic enrichments.
-
Visualizations
Caption: Experimental workflow for in vivo metabolic flux analysis using this compound.
Caption: The Glucose-Alanine cycle with this compound as a tracer for gluconeogenesis.
Caption: Metabolic fate of this compound in central carbon metabolism.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of DL-Alanine-2-D1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of DL-Alanine-2-D1, a deuterated stable isotope of alanine, using gas chromatography-mass spectrometry (GC-MS). Alanine and its isotopologues are crucial in metabolic research and drug development for studying protein kinetics and metabolic pathways.[1][2][3] Due to the polar nature of amino acids, a derivatization step is necessary to enhance volatility for GC analysis.[4] This protocol details the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the derivatization reagent, which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. The method demonstrates high sensitivity and reproducibility, making it suitable for demanding research applications.
Introduction
Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolic research, allowing for the in vivo measurement of metabolic rates. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the inherent polarity of amino acids like alanine makes them unsuitable for direct GC analysis, necessitating a derivatization step to increase their volatility and thermal stability.
Silylation, a common derivatization technique, replaces active hydrogens on polar functional groups with nonpolar moieties. MTBSTFA is a widely used silylation reagent that forms stable TBDMS derivatives of amino acids, which are less sensitive to moisture compared to other silylating agents. This application note provides a comprehensive protocol for the derivatization of this compound with MTBSTFA and its subsequent analysis by GC-MS. The method is optimized for quantitative analysis, providing the necessary detail for implementation in a research or drug development setting.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (HPLC grade)
-
Pyridine (Anhydrous)
-
Internal Standard (e.g., L-Alanine-1-13C or another suitable labeled amino acid)
-
Hydrochloric Acid (0.1 M)
-
Nitrogen gas, high purity
-
Sample Vials (2 mL with screw caps and septa)
-
Heating block or oven
Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare a stock solution of this compound and the internal standard in 0.1 M HCl. Create a series of calibration standards by diluting the stock solution. For biological samples, perform necessary extraction and protein precipitation steps, followed by drying of the extract.
-
Drying: Transfer an appropriate volume of the standard solution or sample extract to a clean vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or using a lyophilizer. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.
-
Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector: Splitless mode
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Mass Spectrometry and Fragmentation
The TBDMS derivative of alanine has two silyl groups attached, one to the amino group and one to the carboxyl group, resulting in a molecular weight of 317.6 g/mol . The deuterium atom in this compound increases the molecular weight of the derivative to approximately 318.6 g/mol .
The primary fragmentation of the TBDMS-alanine derivative in EI mode involves the loss of a tert-butyl group (57 Da), resulting in a prominent ion at m/z [M-57]+. For unlabeled alanine, this fragment is observed at m/z 260. For this compound, this fragment will be shifted to m/z 261 due to the presence of the deuterium atom. This [M-57]+ ion is typically the base peak and is ideal for quantification due to its high abundance and specificity.
Table 1: Key Mass Fragments for SIM Analysis
| Analyte | Derivative | Molecular Weight ( g/mol ) | Monitored Ion (m/z) | Fragment Identity |
| DL-Alanine | di-TBDMS | 317.6 | 260 | [M-57]+ |
| This compound | di-TBDMS | 318.6 | 261 | [M-57]+ |
| Internal Standard (e.g., L-Alanine-1-13C) | di-TBDMS | 318.6 | 261 | [M-57]+ |
Quantitative Performance
The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 2: Summary of Quantitative Data
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90-110% |
Visualization of Workflow and Fragmentation
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Primary fragmentation of TBDMS-derivatized this compound.
Conclusion
This application note presents a robust and reliable method for the quantitative analysis of this compound by GC-MS. The described protocol, utilizing MTBSTFA for derivatization, provides excellent sensitivity, linearity, and reproducibility. The detailed experimental parameters and expected performance data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in metabolic studies and other applications requiring precise quantification of labeled amino acids.
References
Application Notes and Protocols for DL-Alanine-2-D1 Incorporation in Protein Turnover Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein turnover, encompassing the dynamic processes of protein synthesis and degradation, is fundamental to understanding cellular homeostasis, disease pathogenesis, and the mechanism of action of therapeutic agents. Measuring the rate of protein turnover provides a dynamic view of cellular processes that cannot be captured by static protein abundance measurements alone.[1] Metabolic labeling with stable, non-radioactive isotopes, coupled with mass spectrometry, has become a cornerstone for these investigations.[2]
DL-Alanine-2-D1 is a stable isotope-labeled version of the non-essential amino acid alanine, where the hydrogen atom at the alpha-carbon (Cα) is replaced by deuterium. When introduced to cells or organisms, this compound is incorporated into newly synthesized proteins. By measuring the ratio of labeled to unlabeled peptides over time using mass spectrometry, it is possible to calculate the fractional synthesis rate and, consequently, the turnover rate of individual proteins.[3] This method offers a direct way to trace the fate of alanine in protein synthesis, analogous to the well-established heavy water (D₂O) labeling technique where deuterium is incorporated into alanine through intermediary metabolism.[4][5]
These application notes provide detailed protocols for utilizing this compound for protein turnover studies in both in vitro cell culture systems and in vivo mouse models.
Principle of the Method
The core principle involves replacing the natural ("light") alanine in the cellular environment with this compound ("heavy"). As new proteins are synthesized, they will incorporate this heavier version of alanine. The workflow can be summarized as follows:
-
Labeling: Cells or animals are exposed to this compound for a defined period.
-
Sample Collection: Tissues or cells are harvested at various time points.
-
Protein Processing: Proteins are extracted, purified, and enzymatically digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry. The mass spectrometer detects the mass shift in peptides containing the deuterated alanine.
-
Data Analysis: The fractional rate of new protein synthesis is calculated by analyzing the isotopic distribution of alanine-containing peptides.
Visualization of Experimental Workflow
The general workflow for a protein turnover study using this compound is depicted below.
Protocol 1: In Vitro Protein Turnover Analysis in Cultured Cells
This protocol describes the metabolic labeling of adherent mammalian cells with this compound to measure protein synthesis rates.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Alanine-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin, sequencing grade
-
Formic acid
-
Acetonitrile
-
Ultrapure water
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microscope
-
Centrifuge
-
Sonicator or homogenizer
-
Thermomixer or heat block
-
Lyophilizer or vacuum concentrator
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare complete "heavy" medium by supplementing alanine-free medium with this compound to the desired final concentration (typically the same as natural alanine in standard media, e.g., ~0.4 mM).
-
Add dialyzed FBS and other required supplements (e.g., Penicillin-Streptomycin).
-
Prepare a "light" control medium using the same formulation but with natural L-Alanine.
-
-
Cell Culture and Labeling:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Grow cells to the desired confluency (typically 70-80%) in standard "light" medium.
-
To begin the labeling, aspirate the light medium, wash the cells once with pre-warmed PBS.
-
Add the pre-warmed "heavy" labeling medium to the cells. The 0-hour time point should be harvested immediately after washing and before adding the heavy medium.
-
-
Cell Harvesting and Protein Extraction:
-
At each time point, place the cell culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lyse the cells further by sonication or homogenization on ice.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of each sample using a BCA assay or similar method.
-
Take a fixed amount of protein (e.g., 50-100 µg) from each time point for digestion.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Allow samples to cool to room temperature, then add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate (50 mM) to reduce the denaturant concentration. Add sequencing-grade trypsin at a ratio of 1:50 (trypsin:protein, w/w) and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptide samples using a C18 StageTip or similar solid-phase extraction method.
-
Dry the cleaned peptides in a vacuum concentrator and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode to collect both MS1 scans (for quantification of isotopic envelopes) and MS2 scans (for peptide identification).
-
Protocol 2: In Vivo Protein Turnover Analysis in a Mouse Model
This protocol outlines the administration of this compound to mice to measure protein turnover rates in various tissues.
Materials:
-
Mice (specify strain, age, and sex)
-
Standard rodent chow
-
This compound
-
Tools for tissue harvesting
-
Liquid nitrogen
-
Homogenization buffer (containing protease inhibitors)
-
All reagents for protein extraction, quantification, and digestion as listed in Protocol 1.
Equipment:
-
Animal housing facility
-
Tissue homogenizer (e.g., bead beater, Dounce homogenizer)
-
All equipment for protein processing and analysis as listed in Protocol 1.
Procedure:
-
Preparation of Labeled Diet:
-
A custom diet is the most controlled method for administration. Work with a diet manufacturer to create a rodent chow where a portion of the standard alanine is replaced with this compound. Alternatively, supplement a standard powdered diet with a known amount of this compound.
-
Ensure the diet is well-mixed to provide consistent dosing.
-
-
Animal Acclimation and Labeling:
-
Acclimate mice to the powdered control diet for several days before starting the experiment.
-
Switch the mice to the this compound-supplemented diet. Provide the diet and water ad libitum.
-
Collect tissues from cohorts of mice at various time points (e.g., 0, 1, 3, 7, 14 days). The day 0 cohort is sacrificed before the introduction of the labeled diet.
-
-
Tissue Harvesting:
-
At each time point, euthanize the mouse using an approved method.
-
Quickly dissect the tissues of interest (e.g., liver, muscle, heart, kidney).
-
Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until processing.
-
-
Protein Extraction from Tissue:
-
Weigh a small piece of frozen tissue (~20-50 mg).
-
Add ice-cold homogenization buffer and homogenize the tissue thoroughly using a bead beater or Dounce homogenizer.
-
Perform the homogenization on ice to prevent protein degradation.
-
Centrifuge the homogenate at high speed (~14,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Proceed with protein quantification, digestion, peptide cleanup, and LC-MS/MS analysis as described in steps 4 and 5 of Protocol 1.
-
Data Analysis
The analysis of mass spectrometry data is critical for determining protein turnover rates. The general steps are outlined below.
-
Peptide Identification: Raw MS data is processed using software like MaxQuant or Proteome Discoverer. MS/MS spectra are searched against a protein database to identify peptide sequences.
-
Isotope Envelope Analysis: For each identified peptide containing alanine, the software extracts the intensity of the monoisotopic peak (M0, unlabeled) and the peak corresponding to the incorporation of one deuterium atom (M+1 from this compound).
-
Calculation of Fractional Synthesis: The fractional synthesis rate (f) for a peptide at a given time point is the fraction of newly synthesized peptide. It is calculated from the ratio of the labeled ('heavy') peptide intensity to the total (labeled + unlabeled) peptide intensity.
-
Kinetic Modeling: The fractional synthesis (f) values for each protein are plotted against time. The data are fitted to a first-order kinetic model: f(t) = 1 - e-k_synt* where k_syn is the protein synthesis rate constant and t is time.
-
Protein Half-Life: The half-life (t₁/₂) of the protein can be calculated from the rate constant: t₁/₂ = ln(2) / k_syn
Quantitative Data Presentation
The following tables present representative data from deuterium labeling studies for protein turnover. Exact values will vary depending on the specific biological system, experimental conditions, and the labeled precursor used.
Table 1: Representative Deuterium Enrichment in Protein-Bound Alanine in Cultured C2C12 Myoblasts. (Data adapted from studies using heavy water (D₂O) labeling, which results in deuterated alanine)
| Labeling Time (hours) | Deuterium Enrichment of Alanine (Atom % Excess) |
| 0 | 0.000 |
| 12 | 0.002 |
| 24 | 0.004 |
| 48 | 0.005 |
| 72 | 0.006 |
Table 2: Representative Protein Synthesis Rates in Different Mouse Tissues. (Data adapted from studies using deuterated amino acid labeling)
| Tissue | Median Protein Synthesis Rate (% per day) |
| Liver | ~50% |
| Kidney | ~40% |
| Heart | ~25% |
| Skeletal Muscle | ~5-10% |
Conclusion
The use of this compound provides a powerful and direct method for measuring protein synthesis and turnover rates. The protocols outlined here offer a framework for conducting these experiments in both cell culture and animal models. Careful execution of the experimental workflow, from labeling to mass spectrometry and data analysis, is crucial for obtaining accurate and reproducible results that can provide significant insights into the dynamic nature of the proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of protein replacement rates by deuterated water: validation of underlying assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for NMR Spectroscopy of Deuterated Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques applied to deuterated proteins. Deuteration, the substitution of protons (¹H) with deuterium (²H), is a powerful tool in protein NMR, particularly for studying large proteins and complex biological systems relevant to drug discovery.[1][2][3] These notes cover the rationale behind deuteration, key experimental techniques, and detailed protocols for sample preparation and analysis.
Application Notes: The Advantages of Deuteration in Protein NMR
Deuterium labeling offers several significant advantages for both solution-state and solid-state NMR studies of proteins.
Simplifying Spectra and Reducing Linewidths
One of the primary benefits of deuteration is the simplification of complex ¹H NMR spectra by "diluting" the abundant ¹H nuclei.[4][5] This is especially crucial for larger proteins (>25 kDa), where severe signal overlap and broad lines can make spectra intractable. By replacing non-exchangeable protons with deuterons, the strong ¹H-¹H homonuclear dipolar couplings, a major source of relaxation and line broadening, are significantly attenuated. This leads to narrower resonance lines and improved spectral resolution.
Enhancing Sensitivity and Enabling Studies of Large Macromolecules
For large proteins with slow molecular tumbling rates, transverse relaxation (T₂) is rapid, leading to broad signals and poor signal-to-noise (S/N) ratios. Deuteration effectively slows down this relaxation by removing many of the relaxation pathways involving protons. This increase in transverse relaxation times (T₂) results in sharper signals and a significant enhancement in sensitivity, making it possible to study very large proteins and protein complexes, even those approaching 1 MDa in size.
Probing Protein Dynamics
Deuterium NMR, particularly static ²H solid-state NMR, is a powerful technique for investigating the dynamics of protein side chains over a wide range of timescales. The quadrupolar interaction of the deuterium nucleus is highly sensitive to the orientation and motion of the C-²H bond, providing detailed information about motional modes, such as methyl group rotations, side-chain jumps, and slower conformational exchanges.
Specific Labeling for Targeted Insights
Strategic use of deuteration allows for selective observation of specific regions of a protein. For instance, introducing protonated amino acids into a deuterated protein background simplifies the spectrum to only those residues. A particularly powerful approach is the use of specific isotope labeling of methyl groups (isoleucine, leucine, and valine) in a highly deuterated background, which, when combined with Methyl-TROSY techniques, provides high-quality spectra for studying structure and dynamics in very large systems.
Key NMR Spectroscopy Techniques for Deuterated Proteins
Several NMR techniques are particularly well-suited for the study of deuterated proteins.
Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy)
Methyl-TROSY is a solution NMR technique that has revolutionized the study of high-molecular-weight proteins. It exploits the favorable relaxation properties of ¹³CH₃ methyl groups in a highly deuterated environment. By suppressing relaxation pathways, methyl-TROSY yields significantly sharper lines and higher sensitivity in ¹H-¹³C correlation spectra, enabling detailed structural and dynamic studies of macromolecules and their complexes.
Solid-State NMR (ssNMR) of Deuterated Proteins
In solid-state NMR, deuteration is used to simplify spectra and improve resolution by reducing the dense network of ¹H-¹H dipolar couplings. This is critical for studying membrane proteins, amyloid fibrils, and other large, non-crystalline assemblies. Techniques such as magic-angle spinning (MAS) are often combined with deuteration to further narrow the lines.
²H (Deuterium) Solid-State NMR
Direct observation of the ²H signal in solid-state NMR provides unique insights into molecular dynamics. The lineshape of the ²H spectrum is highly sensitive to the motional regime of the deuterated group, allowing for the characterization of side-chain and backbone dynamics over a broad range of timescales, from picoseconds to seconds.
Hydrogen-Deuterium Exchange (HDX) NMR
HDX-NMR monitors the rate at which amide protons exchange with deuterons from the solvent (D₂O). The exchange rate is a sensitive measure of the solvent accessibility and hydrogen bonding of the amide proton. This technique is widely used to map protein-ligand binding sites, identify flexible regions, and study protein conformational changes.
Experimental Protocols
Protocol for Deuteration of Recombinant Proteins in E. coli
This protocol describes a general method for producing highly deuterated proteins for NMR studies using E. coli expression systems.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium components.
-
Deuterium oxide (D₂O, 99.9%).
-
¹⁵NH₄Cl and/or ¹³C-glucose (if ¹⁵N and/or ¹³C labeling is also desired).
-
Protonated glucose (for initial cell growth).
-
Inducing agent (e.g., IPTG).
Procedure:
-
Adaptation to D₂O:
-
Inoculate a small starter culture (5-10 mL) of LB medium with a single colony of the expression strain and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a larger volume (e.g., 100 mL) of M9 minimal medium prepared with H₂O and containing ¹H-glucose. Grow until the OD₆₀₀ reaches ~0.8.
-
Pellet the cells by centrifugation and resuspend them in M9 minimal medium prepared with 50% D₂O. Grow for several hours.
-
Repeat the pelleting and resuspension step, this time in M9 minimal medium prepared with 100% D₂O. This gradual adaptation is crucial for cell viability and protein expression levels.
-
-
Protein Expression:
-
Inoculate the final large-scale culture (typically 1 L) of M9/D₂O medium (containing ¹⁵NH₄Cl and/or ¹³C-glucose if required) with the adapted cell culture.
-
Grow the cells at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding the appropriate concentration of IPTG.
-
Continue to grow the cells for the required time and temperature for optimal expression of the target protein (this may need to be optimized).
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques. It is important to perform the purification in H₂O-based buffers to allow for the back-exchange of exchangeable amide protons to ¹H, which is necessary for many standard NMR experiments.
-
Protocol for Methyl-TROSY NMR Experiment
This protocol outlines the key steps for acquiring and processing a ¹H-¹³C HMQC-based methyl-TROSY spectrum.
Sample Preparation:
-
Prepare a sample of the ¹³C-methyl-labeled, highly deuterated protein in a suitable NMR buffer. The buffer should be prepared in D₂O to minimize the solvent signal.
-
Typical protein concentrations are in the range of 50 µM to 1 mM.
NMR Experiment Setup:
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the D₂O signal.
-
Pulse Sequence: Use a methyl-TROSY-optimized ¹H-¹³C HMQC or HSQC pulse sequence.
-
Acquisition Parameters:
-
Temperature: Set to the optimal temperature for protein stability and spectral quality.
-
¹H Carrier Frequency: Set to the center of the methyl region (~0.5 ppm).
-
¹³C Carrier Frequency: Set to the center of the methyl carbon region (~20 ppm).
-
Spectral Widths: Set appropriate spectral widths in both the ¹H and ¹³C dimensions to cover all methyl resonances.
-
Number of Scans: This will depend on the sample concentration and desired S/N ratio.
-
Recycle Delay: Typically 1-2 seconds.
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum carefully in both dimensions.
-
Reference the chemical shifts.
Quantitative Data Summary
The following tables summarize the impact of deuteration on key NMR parameters.
Table 1: Effect of Deuteration on ¹³C Linewidths and T₂ Relaxation Times in Solid-State NMR.
| Protein | Sample Condition | Observed Nucleus | Linewidth (ppm) | T₂' (ms) | Reference |
| GB1 | Protonated | ¹³Cα | ~0.8 | ~10 | |
| GB1 | Deuterated | ¹³Cα | ~0.5 | ~18 | |
| Bacteriorhodopsin | Protonated | ¹³C (methyl) | ~0.5 | Not reported | |
| Bacteriorhodopsin | Highly Deuterated | ¹³C (methyl) | ~0.5 | Not reported |
Table 2: Deuterium Isotope Effects on Chemical Shifts.
| Parameter | Effect per Deuteron | Affected Nucleus | Reference |
| ¹Δδ(D) (1-bond effect) | ~0.1 ppm | ¹³C' | |
| ²Δδ(D) (2-bond effect) | ~0.3 ppm | ¹³Cα | |
| ³Δδ(D) (3-bond effect) | ~0.9 ppm | ¹³Cβ | |
| Isotope Shift | up to 0.5 ppm | ¹³Cα, ¹³Cβ |
Visualizations
Experimental Workflow for Protein Deuteration and NMR Analysis
Caption: A typical workflow for producing deuterated proteins and subsequent NMR analysis.
Logical Relationship of Deuteration Benefits in NMR
Caption: How deuteration leads to improved NMR spectra for large proteins.
References
- 1. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 2. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Alanine-2-D1 Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanine, the enantiomer of the proteinogenic L-alanine, has emerged as a significant molecule in various physiological and pathological processes.[1][2] Unlike its L-counterpart, D-alanine is not incorporated into proteins but plays crucial roles as a signaling molecule in the nervous and endocrine systems.[1][3][4] It is a co-agonist at the N-methyl-D-aspartate (NMDAR) receptor, influencing neurotransmission, and is implicated in glucose metabolism and circadian rhythms. The primary source of D-alanine in mammals is exogenous, including diet and gut microbiota. Given its potential as a biomarker for conditions like kidney disease and its involvement in various metabolic pathways, accurate and robust methods for the quantification of D-alanine in biological samples are essential.
This document provides detailed application notes and protocols for the sample preparation and analysis of DL-alanine, with a specific focus on the use of DL-Alanine-2-D1 as an internal standard for mass spectrometry-based methods. The protocols cover protein precipitation for sample cleanup, derivatization for chiral separation, and analytical conditions for quantification.
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an analytical method for DL-alanine analysis depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical quantitative performance data for commonly used methods.
| Parameter | Method 1: LC-MS/MS with Chiral Derivatization (Marfey's Reagent) | Method 2: Direct Chiral HPLC-UV/MS |
| Analyte | D-Alanine, L-Alanine | D-Alanine, L-Alanine |
| Internal Standard | This compound or ¹³C₃-D-Ala | Not always used for UV; Isotope-labeled standard for MS |
| Derivatization | Marfey's Reagent (FDAA) | None (Underivatized) |
| Limit of Detection (LOD) | ≤ 100 nM | ~1 µM (UV), lower with MS |
| Limit of Quantification (LOQ) | 0.1 - 500 nmol/mL | Varies with detector, typically higher than derivatization methods |
| Linearity (R²) | > 0.98 | > 0.99 |
| Recovery | ~80-90% after hydrolysis | Dependent on extraction, typically >85% for direct injection |
| Analysis Time | ~20-30 minutes per sample | ~15-25 minutes per sample |
| Biological Matrix | Plasma, Serum, Urine, Tissue Homogenates | Plasma, Serum, Urine |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is suitable for preparing serum, plasma, or tissue homogenates for subsequent derivatization and LC-MS/MS analysis.
Materials:
-
Biological sample (Serum, Plasma, Tissue Homogenate)
-
Precipitation Solution: Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C
-
Internal Standard Solution: this compound in water or appropriate buffer
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g at 4°C)
-
Pipettes and tips
Procedure:
-
Thaw frozen biological samples on ice.
-
For a 100 µL sample, add it to a clean 1.5 mL microcentrifuge tube.
-
Spike the sample with the internal standard solution (e.g., 10 µL of a known concentration of this compound).
-
Add 3 to 4 volumes of cold precipitation solvent (e.g., 300-400 µL of -20°C acetonitrile) to the sample.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20-30 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 12,000-15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new clean tube.
-
The supernatant is now ready for the derivatization step or can be dried down and reconstituted in a suitable solvent for analysis.
Protocol 2: Chiral Derivatization using Marfey's Reagent (FDAA)
This protocol describes the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) to form diastereomers that can be separated on a standard reversed-phase HPLC column.
Materials:
-
Protein-free sample supernatant (from Protocol 1)
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone
-
Sodium bicarbonate solution: 1 M in water
-
Hydrochloric acid (HCl) solution: 2 M in water
-
Heating block or water bath at 40°C
-
Microcentrifuge tubes
Procedure:
-
If the supernatant from Protocol 1 is in an organic solvent, evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of water or a suitable buffer.
-
To the reconstituted sample, add 100 µL of the 1% FDAA solution in acetone.
-
Add 20-40 µL of 1 M sodium bicarbonate to initiate the reaction and adjust the pH.
-
Vortex the mixture and incubate at 40°C for 60-90 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Stop the reaction by adding 20 µL of 2 M HCl to neutralize the solution.
-
The sample is now derivatized and ready for dilution in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for DL-Alanine analysis.
Caption: D-Alanine metabolic and signaling pathways.
References
Application of DL-Alanine-2-D1 in Elucidating Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Application Note
The use of isotopically labeled substrates is a powerful technique in the study of enzyme kinetics and mechanisms. DL-Alanine-2-D1, a deuterated form of the amino acid alanine, offers a unique tool to probe the intricacies of enzyme-catalyzed reactions involving alanine. By replacing the hydrogen atom at the alpha-carbon with deuterium, researchers can investigate kinetic isotope effects (KIEs), providing valuable insights into transition state structures and the rate-limiting steps of enzymatic reactions. This application note details the use of this compound in studying the kinetics of enzymes, with a primary focus on alanine racemase.
Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, making alanine racemase a key target for the development of novel antibiotics. Understanding the kinetic mechanism of this enzyme is crucial for the rational design of effective inhibitors. The substitution of deuterium for hydrogen at the Cα position of alanine can significantly alter the reaction rate if the cleavage of the Cα-H bond is part of the rate-determining step. This phenomenon, known as a primary kinetic isotope effect, provides direct evidence for the chemical steps involved in catalysis.
The study of KIEs with this compound can help to:
-
Elucidate Reaction Mechanisms: Determine whether C-H bond cleavage is a rate-limiting step in the enzymatic reaction.
-
Characterize Transition States: Provide information about the geometry and charge distribution of the transition state.
-
Identify Catalytic Residues: Help to understand the roles of specific amino acid residues in the active site.
-
Screen for Inhibitors: Assess how potential drug candidates affect the kinetic parameters of the enzyme.
This document provides detailed protocols for utilizing this compound in enzyme kinetic studies, along with data presentation and visualization tools to aid researchers in their investigations.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies using this compound with alanine racemase.
Table 1: Intrinsic Kinetic Isotope Effects for Alanine Racemase with Deuterated Alanine
| Direction of Racemization | Intrinsic Primary KIE (kH/kD) | Intrinsic Secondary KIE |
| D-Alanine to L-Alanine | 1.57 ± 0.05 | 1.13 ± 0.06 (forward); 0.89 ± 0.03 (reverse) |
| L-Alanine to D-Alanine | 1.66 ± 0.09 | 1.13 ± 0.05 (forward); 0.90 ± 0.03 (reverse) |
Data sourced from Spies et al., 2007.[1]
Table 2: Michaelis-Menten Constants for Alanine Racemase from Clostridium difficile
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| L-Alanine | 2.8 ± 0.3 | 1.2 ± 0.1 |
| D-Alanine | 1.9 ± 0.2 | 0.8 ± 0.1 |
Note: While this data is for the non-deuterated substrate, it provides a baseline for comparison in KIE studies. Data for this compound would be determined experimentally using the protocols below. Sourced from Lee et al., 2017.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters using a Coupled Enzyme Assay
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of alanine racemase. The production of L-alanine from D-alanine is coupled to the oxidation of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored over time.
Materials:
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Purified alanine racemase
-
This compound and non-deuterated DL-Alanine
-
L-alanine dehydrogenase (L-ADH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the reaction mixture: In the reaction buffer, prepare a solution containing a saturating concentration of NAD+ (e.g., 2 mM) and an excess of L-ADH (e.g., 10 units/mL).
-
Prepare substrate solutions: Prepare a series of dilutions of both this compound and non-deuterated DL-alanine in the reaction buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Set up the reaction: In a cuvette, add the reaction mixture and the substrate solution. Allow the mixture to equilibrate to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction: Add a small, fixed amount of purified alanine racemase to the cuvette to start the reaction.
-
Monitor the reaction: Record the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes). Ensure the initial rate is linear.
-
Calculate the initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km. A Lineweaver-Burk plot (1/V₀ vs 1/[S]) can also be used for this purpose.[2][3][4][5]
-
Calculate the Kinetic Isotope Effect: The KIE on Vmax/Km is calculated as (Vmax/Km)H / (Vmax/Km)D, where H and D represent the reactions with non-deuterated and deuterated alanine, respectively.
Protocol 2: Chiral HPLC for Separation and Quantification of Alanine Enantiomers
This protocol is used to directly measure the conversion of one alanine enantiomer to the other. This method is particularly useful for confirming the results from the coupled assay and for reactions that are not amenable to a continuous assay.
Materials:
-
This compound and non-deuterated DL-Alanine
-
Purified alanine racemase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a chiral column (e.g., a crown ether-based or teicoplanin-based column)
-
Derivatization agent (if required by the detection method, e.g., o-phthalaldehyde (OPA))
Procedure:
-
Set up the enzymatic reaction: Prepare reaction mixtures containing the reaction buffer, a fixed concentration of either L- or D-alanine (or their deuterated counterparts), and the purified alanine racemase.
-
Incubate the reaction: Incubate the reaction mixtures at a constant temperature for various time points.
-
Quench the reaction: At each time point, stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Sample preparation: Neutralize the quenched samples and, if necessary, derivatize the amino acids for detection (e.g., with OPA for fluorescence detection).
-
HPLC analysis: Inject the prepared samples onto the chiral HPLC column. The mobile phase and flow rate should be optimized for the specific column used to achieve baseline separation of the D- and L-alanine enantiomers.
-
Quantification: Determine the concentrations of D- and L-alanine in each sample by integrating the peak areas and comparing them to a standard curve.
-
Calculate reaction rates: Plot the concentration of the product enantiomer against time to determine the initial reaction rate.
-
Determine Kinetic Parameters and KIE: As in Protocol 1, use the initial rates at different substrate concentrations to determine the Michaelis-Menten parameters and calculate the KIE.
Protocol 3: NMR Spectroscopy for Real-Time Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the enzymatic reaction in real-time, allowing for the simultaneous observation of both substrate and product.
Materials:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Purified alanine racemase
-
This compound and non-deuterated DL-alanine
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 8.0)
Procedure:
-
Sample preparation: In an NMR tube, prepare a solution of the substrate (this compound or non-deuterated DL-alanine) in the deuterated buffer.
-
Acquire a pre-reaction spectrum: Obtain an initial NMR spectrum of the substrate solution to serve as a baseline.
-
Initiate the reaction: Add a small amount of concentrated, purified alanine racemase to the NMR tube, mix quickly, and immediately place it in the NMR spectrometer.
-
Real-time monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The conversion of the substrate to the product can be followed by monitoring the changes in the corresponding resonance signals.
-
Data analysis: Integrate the signals corresponding to the substrate and product at each time point to determine their concentrations.
-
Determine Kinetic Parameters: Plot the concentration of the product over time and fit the data to the appropriate kinetic model to extract the rate constants. The full progress curve can be analyzed to determine Vmax and Km.
Visualizations
Caption: Experimental workflow for studying enzyme kinetics using this compound.
Caption: Role of alanine racemase in the bacterial peptidoglycan synthesis pathway.
Caption: Logical flow for interpreting kinetic isotope effect (KIE) data.
References
- 1. A novel assay method for an amino acid racemase reaction based on circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. How to Generate and Interpret Michaelis-Menten Curves [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DL-Alanine-2-D1 Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low incorporation of DL-Alanine-2-D1 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it utilized by cells?
This compound is a stable isotope-labeled form of the amino acid alanine, containing a deuterium atom at the second carbon position. It is a racemic mixture, meaning it contains both D- and L-isomers of alanine.
-
L-Alanine-2-D1: The L-isomer is the natural form of alanine and is readily transported into mammalian cells. It is primarily used for protein synthesis, where it is incorporated into newly synthesized proteins. It can also be a source of pyruvate through the activity of alanine aminotransferase.
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D-Alanine-2-D1: Mammalian cells do not synthesize D-alanine.[1][2] Its uptake is generally less efficient than that of L-alanine.[3] Once inside the cell, it is not incorporated into proteins via ribosomal synthesis.[4] Instead, it is primarily metabolized by the enzyme D-amino acid oxidase (DAO), which converts it to pyruvate.[5] This metabolic pathway is particularly active in the kidney and liver.
Q2: What are the common causes for low incorporation of this compound?
Low incorporation can stem from several factors related to cell health, experimental conditions, and the unique metabolism of D-alanine. Key reasons include:
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Suboptimal Cell Health: Unhealthy or slow-growing cells will have reduced metabolic activity, including amino acid uptake and protein synthesis.
-
High Concentration of Unlabeled Alanine: The presence of unlabeled L-alanine in the culture medium will compete with this compound for transport and incorporation, diluting the isotopic label.
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Competition from Other Amino Acids: Other amino acids, particularly serine and glycine, can compete with alanine for the same cellular transporters.
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Toxicity of D-Alanine: High concentrations of D-alanine can be cytotoxic to some cell lines, leading to reduced cell viability and metabolic function.
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Insufficient Incubation Time: The duration of labeling may not be sufficient for significant incorporation, especially for slow-dividing cells or if the labeled molecule is being incorporated into low-turnover proteins.
-
Inappropriate Labeling Medium: The composition of the cell culture medium, including the presence of serum, can significantly impact labeling efficiency.
Q3: Can the D-isomer of alanine be toxic to my cells?
Yes, high concentrations of D-alanine can induce cytotoxicity in some mammalian cell lines. This toxicity is often associated with the production of hydrogen peroxide (H₂O₂) as a byproduct of D-amino acid oxidase (DAO) activity. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Troubleshooting Guides
Below are specific issues you may encounter during your experiments, along with recommended troubleshooting steps.
Issue 1: Low or No Detectable Incorporation of the Deuterated Label
If you are observing minimal or no incorporation of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low this compound incorporation.
| Possible Cause | Recommended Solution |
| Poor Cell Health | Before starting the labeling experiment, ensure that cells are healthy, actively dividing, and free from contamination. Perform a viability assay (e.g., trypan blue exclusion) to confirm cell health. |
| Competition from Unlabeled Alanine | Use a custom culture medium that is devoid of natural alanine. If using serum, dialyzed fetal bovine serum (FBS) is recommended to remove free amino acids. |
| Inadequate Concentration of this compound | The concentration of the labeled alanine may be too low for efficient uptake and incorporation. Perform a dose-response experiment to determine the optimal concentration for your cell line, balancing incorporation efficiency with potential cytotoxicity. For bacterial labeling, concentrations between 0.5-10 mM have been used. For mammalian cells, a starting concentration in the low millimolar range (e.g., 1-4 mM) can be tested. |
| Insufficient Labeling Time | For slowly dividing cells or for analyzing proteins with a low turnover rate, a longer incubation period may be necessary. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal labeling duration. |
| Analytical Sensitivity | Ensure your analytical method (e.g., mass spectrometry) is sensitive enough to detect the expected level of deuterium incorporation. Confirm the mass shift corresponding to the deuterium label in your analysis software. |
Issue 2: High Cell Death or Changes in Cell Morphology After Labeling
If you observe increased cell death, detachment, or altered morphology after adding this compound, it is likely due to cytotoxicity.
Caption: D-Alanine metabolism leading to potential cytotoxicity.
The following table summarizes the half-maximal inhibitory concentration (IC50) and hydrogen peroxide production for D-alanine in different cell lines after 24 hours of treatment.
| Cell Line | IC50 of D-Alanine (mM) | H₂O₂ Production (Fold Increase over Control at 50 mM D-Ala) |
| HeLa | ~50 | 13 |
| MCF-7 | ~50 | 10 |
| Data adapted from a study on the cytotoxic effects of D-amino acids. |
-
Reduce this compound Concentration: Perform a toxicity assay by incubating your cells with a range of this compound concentrations (e.g., 0.1 mM to 10 mM) for the intended duration of your experiment. Use a viability assay to determine the highest non-toxic concentration.
-
Shorten Incubation Time: If a high concentration is necessary for detectable incorporation, consider reducing the incubation time to minimize toxic effects.
-
Add Antioxidants: To counteract the oxidative stress induced by H₂O₂ production, consider supplementing the culture medium with an antioxidant such as N-acetylcysteine (NAC).
Issue 3: Inconsistent Labeling Efficiency Between Experiments
Variability in labeling efficiency can compromise the reproducibility of your results.
Caption: A standardized workflow to improve labeling consistency.
| Factor | Recommendation |
| Cell Confluency and Passage Number | Start experiments with cells at a consistent confluency (e.g., 70-80%) and within a narrow range of passage numbers, as metabolic states can change with cell density and age. |
| Medium Preparation | Prepare fresh labeling medium for each experiment. Avoid repeated freeze-thaw cycles of the this compound stock solution. |
| Serum Variability | If using serum, use a single lot of dialyzed FBS for the entire set of experiments to minimize lot-to-lot variation in residual amino acid content. |
| Incubation Conditions | Maintain consistent incubation conditions (temperature, CO₂, humidity) as these can affect cell metabolism and growth. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Adherent Mammalian Cells with this compound
This protocol provides a starting point for labeling adherent cells. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental goal.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
Prepare a custom basal medium (e.g., DMEM or RPMI-1640) that lacks L-alanine.
-
Supplement the medium with dialyzed fetal bovine serum (if required) and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
Dissolve this compound in the prepared medium to the desired final concentration (start with a range of 1-5 mM for optimization).
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) under standard culture conditions.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Store the cell pellet at -80°C for subsequent analysis.
-
Protocol 2: Validation of Labeling Efficiency by Mass Spectrometry
This protocol outlines the general steps for determining the incorporation of this compound into cellular proteins.
-
Protein Extraction and Digestion:
-
Lyse the harvested cell pellets using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in the lysate (e.g., using a BCA assay).
-
Digest a known amount of protein (e.g., 50 µg) into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database.
-
Specify a variable modification corresponding to the mass increase of the deuterium-labeled alanine (+1.0063 Da) in your search parameters.
-
Calculate the labeling efficiency by determining the ratio of the intensity of the labeled peptides to the sum of intensities of both labeled and unlabeled peptides for alanine-containing peptides.
-
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of L-alanine, glycine and L-serine in the pigeon central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Optimizing LC-MS for DL-Alanine-2-D1 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of DL-Alanine-2-D1.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound in positive and negative ion modes?
A1: The molecular weight of this compound (C₃H₆DNO₂) is 90.06 g/mol . In positive ion mode, the primary ion observed is typically the protonated molecule [M+H]⁺ at an m/z of 91.1. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 89.1. It is also common to observe adducts, particularly with sodium [M+Na]⁺ (m/z 113.1) or potassium [M+K]⁺ (m/z 129.1) in positive mode, especially if the glassware is not scrupulously clean or if these ions are present in the mobile phase.[1][2][3]
Q2: What are the primary causes of low signal intensity for my deuterated internal standard?
A2: Low signal intensity for a deuterated internal standard like this compound can stem from several factors, including:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the standard in the MS source.[4][5]
-
Isotopic Instability (H/D Exchange): The deuterium atom on the second carbon of alanine is generally stable. However, under certain pH and temperature conditions, H/D exchange can occur, reducing the concentration of the fully deuterated standard.
-
Suboptimal Ion Source Parameters: Inefficient ionization due to non-optimized source settings can significantly reduce signal strength.
-
Chromatographic Issues: Poor peak shape due to column overload, contamination, or improper mobile phase composition can lead to a weaker signal.
Q3: Can the deuterium in this compound exchange with hydrogen from the solvent?
A3: The deuterium on the α-carbon (C2) of alanine is generally considered stable and not readily exchangeable under typical reversed-phase or HILIC chromatography conditions. However, it's crucial to avoid extreme pH and high temperatures during sample preparation and analysis to minimize any potential for back-exchange. Deuterium atoms on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are more prone to exchange in protic solvents.
Q4: What are some common adducts I might see with this compound?
A4: In electrospray ionization (ESI), it is common to observe adduct ions. For this compound in positive ion mode, besides the protonated molecule [M+H]⁺, you may see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In some cases, you might also observe adducts with mobile phase modifiers like ammonium [M+NH₄]⁺. These adducts can be useful for confirming the molecular weight of your analyte.
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Signal
Question: I am injecting my this compound standard, but I see a very weak signal or no signal at all. What should I do?
Answer:
This is a common issue that can be addressed by systematically checking your LC-MS system and method parameters.
Experimental Workflow for Troubleshooting Low Signal Intensity:
Caption: A stepwise workflow for troubleshooting low signal intensity.
Detailed Troubleshooting Steps:
-
Verify MS Instrument Performance:
-
Action: Perform an instrument calibration and system suitability test with a known standard to ensure the mass spectrometer is functioning correctly.
-
Rationale: This will confirm that issues like detector failure or mass calibration drift are not the root cause.
-
-
Optimize Ion Source Parameters:
-
Action: Infuse a solution of this compound directly into the mass spectrometer and optimize key source parameters.
-
Rationale: Maximizing ionization efficiency is critical for achieving good sensitivity.
Table 1: Recommended Starting ESI Source Parameters for this compound
-
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV | Optimizes the electric field for efficient droplet formation. |
| Cone Voltage | 20 - 40 V | 20 - 40 V | Prevents in-source fragmentation of the parent ion. |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Temp. | 350 - 500 °C | 350 - 500 °C | Facilitates the release of ions from the solvent. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | 600 - 1000 L/Hr | Assists in the desolvation process. |
-
Evaluate Chromatographic Conditions:
-
Action: Ensure your chromatography provides a sharp, symmetrical peak for alanine.
-
Rationale: Poor chromatography can lead to peak broadening, which reduces the signal-to-noise ratio. Consider using a HILIC column for better retention of this polar analyte.
Table 2: Suggested LC Parameters for this compound
-
| Parameter | Recommendation |
| Column | HILIC (e.g., SeQuant ZIC-HILIC) or a suitable C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
-
Investigate Matrix Effects:
-
Action: Perform a post-extraction addition experiment.
-
Rationale: This will determine if components in your sample matrix are suppressing the ionization of this compound.
Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the desired concentration into the mobile phase.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike this compound at the same concentration as in Set A.
-
-
Analyze both sets using your LC-MS method.
-
Compare the peak area of this compound in Set A and Set B.
-
If the peak area in Set B is significantly lower, ion suppression is occurring.
-
If the peak areas are comparable, the matrix has a minimal effect.
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows poor peak shape. How can I improve it?
Answer:
Poor peak shape can compromise both quantification and resolution. Here is a logical approach to diagnosing the cause.
Logical Flow for Troubleshooting Poor Peak Shape:
Caption: A decision tree for troubleshooting poor chromatographic peak shape.
Detailed Troubleshooting Steps:
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.
-
Column Overload: Reduce the amount of analyte injected onto the column by either lowering the concentration or the injection volume.
-
Column Contamination: Flush the column with a strong solvent or replace the guard column if one is in use. Contaminants from previous injections can interact with the analyte and affect peak shape.
-
Mobile Phase pH: For an amino acid like alanine, the pH of the mobile phase can affect its charge state and interaction with the stationary phase. Ensure the pH is stable and appropriate for the column chemistry.
Issue 3: High Background Noise
Question: I am observing high background noise in my chromatograms, which is affecting my limit of detection. What are the potential sources and solutions?
Answer:
High background noise can originate from contaminated solvents, the LC system, or the sample itself.
Table 3: Common Sources of High Background Noise and Solutions
| Source | Potential Cause | Recommended Solution |
| Mobile Phase | Impurities in solvents or additives. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily. |
| LC System | Contamination from previous samples (carryover). | Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover. |
| Leaks in the system. | Inspect fittings for any signs of leaks. | |
| Sample Matrix | Complex biological matrices can introduce a high level of background ions. | Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. |
MS/MS Fragmentation of this compound
For quantitative analysis using Multiple Reaction Monitoring (MRM), understanding the fragmentation of this compound is crucial.
Predicted Fragmentation:
In positive ion mode, the protonated molecule [M+H]⁺ of this compound (m/z 91.1) will likely undergo collision-induced dissociation (CID) to lose common neutral fragments. The primary fragment is expected from the loss of the carboxyl group as COOH₂ (46 Da), but due to the deuterium, the fragmentation might be slightly altered. A common fragmentation pathway for alanine is the loss of water and carbon monoxide.
Table 4: Potential MRM Transitions for this compound ([M+H]⁺ = 91.1)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Notes |
| 91.1 | 45.1 | H₂O + CO (46) | Corresponds to the iminium ion, a characteristic fragment for amino acids. |
| 91.1 | 73.1 | H₂O (18) | Loss of a water molecule. |
Note: The optimal collision energy for each transition must be determined empirically on your specific mass spectrometer.
References
How to resolve chromatographic peak tailing for deuterated alanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of deuterated alanine. Peak tailing, an asymmetrical distortion of a chromatographic peak, can significantly compromise the accuracy and reproducibility of quantitative analysis. This guide offers troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve symmetrical, well-resolved peaks for your deuterated alanine analytes.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for deuterated alanine analysis?
Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a "tail" that extends from the peak maximum. For an ideal chromatographic peak, the shape should be Gaussian. Peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity, all of which compromise the quantitative accuracy of the analysis.
Q2: What is the primary cause of peak tailing for deuterated alanine in reversed-phase HPLC?
The most common cause of peak tailing for deuterated alanine, an amino acid, is secondary interactions between the analyte and the stationary phase of the HPLC column. Alanine exists as a zwitterion at neutral pH, possessing both a positive charge on the amino group and a negative charge on the carboxyl group. In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface can become deprotonated (SiO-) and interact with the positively charged amino group of alanine, leading to peak tailing.
Q3: Can the deuteration of alanine affect its chromatographic behavior?
Yes, deuteration can subtly influence the chromatographic behavior of a molecule, a phenomenon known as the Chromatographic Deuterium Effect (CDE). While the effect on peak tailing is not always direct, deuteration can slightly alter the polarity and retention time of the analyte. However, the fundamental causes of peak tailing for deuterated alanine are expected to be the same as for its non-deuterated counterpart.
Q4: How does the mobile phase pH impact the peak shape of deuterated alanine?
The mobile phase pH is a critical factor in controlling the peak shape of deuterated alanine. The pKa values for the carboxyl and amino groups of alanine are approximately 2.35 and 9.69, respectively. By adjusting the mobile phase pH, you can control the ionization state of both the alanine molecule and the residual silanol groups on the column. Operating at a low pH (e.g., below 3) will protonate the silanol groups, minimizing their interaction with the protonated amino group of alanine and thus reducing peak tailing.
Q5: Are there alternative chromatographic modes to reversed-phase HPLC for analyzing deuterated alanine?
Yes, if peak tailing persists in reversed-phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative. HILIC is well-suited for the separation of polar compounds like amino acids and can often provide better peak shapes. Additionally, for separating deuterated D- and L-alanine, chiral chromatography is necessary.
Troubleshooting Guide: A Step-by-Step Approach
This guide is designed to help you systematically identify and resolve the root cause of peak tailing in your HPLC analysis of deuterated alanine.
Step 1: Evaluate the Mobile Phase pH
Issue: The mobile phase pH is in a range that promotes secondary interactions between deuterated alanine and the silica-based stationary phase.
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the interacting functional groups. For deuterated alanine, the most effective approach is to lower the pH.
-
Recommendation: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the residual silanol groups on the column are protonated, and the carboxyl group of alanine is also protonated, minimizing undesirable ionic interactions.
Step 2: Assess the HPLC Column
Issue: The HPLC column may have highly active residual silanol groups, or the column may be contaminated or degraded.
Solution:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.
-
Consider a Different Stationary Phase: If tailing persists, try a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column that is more inert.
-
Column Cleaning: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration. A common procedure involves flushing with a series of solvents of increasing strength.
Step 3: Optimize Sample and Injection Conditions
Issue: Sample overload or using a sample solvent that is too strong can lead to peak distortion.
Solution:
-
Reduce Sample Concentration: Dilute your deuterated alanine sample and inject a smaller amount onto the column. If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
Step 4: Consider Mobile Phase Modifiers
Issue: Persistent secondary interactions may require the use of a mobile phase additive to mask the active sites on the stationary phase.
Solution:
-
Triethylamine (TEA): Historically, a small amount of a basic modifier like triethylamine (TEA) has been added to the mobile phase to compete with the basic analyte for active silanol sites. However, TEA can suppress MS ionization, so it is not ideal for LC-MS applications.
Quantitative Data Summary
The following table summarizes key parameters and their recommended ranges for troubleshooting deuterated alanine peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | To protonate silanol groups and minimize secondary interactions. |
| pKa (Carboxyl) | ~2.35 | The pH should be adjusted to be significantly different from this value. |
| pKa (Amino) | ~9.69 | The pH should be adjusted to be significantly different from this value. |
| Formic Acid Conc. | 0.1% (v/v) | A common concentration for pH adjustment in reversed-phase HPLC. |
| TFA Conc. | 0.05% - 0.1% (v/v) | A stronger acid that can also act as an ion-pairing agent. |
| Sample Conc. | Test a 10-fold dilution | To check for column overload. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To reduce peak tailing by lowering the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or trifluoroacetic acid)
-
Your deuterated alanine sample
Procedure:
-
Prepare the Aqueous Portion of the Mobile Phase: Measure the required volume of HPLC-grade water.
-
Adjust the pH: Add formic acid to the aqueous portion to achieve a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water.
-
Prepare the Mobile Phase: Mix the pH-adjusted aqueous portion with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 95:5 v/v aqueous:organic for initial conditions in a gradient).
-
Equilibrate the HPLC System: Flush the HPLC system, including the column, with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze the Sample: Inject your deuterated alanine sample and acquire the chromatogram. Compare the peak shape to that obtained with the previous mobile phase.
Protocol 2: Column Flushing and Regeneration
Objective: To remove contaminants from the column that may be causing peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile or methanol
Procedure:
-
Disconnect the Column from the Detector: This prevents contaminants from entering the detector.
-
Flush with Mobile Phase (without buffer): Flush the column with your mobile phase composition but without any salts or buffers (e.g., water/acetonitrile) for 10 column volumes.
-
Flush with 100% Water: Flush with 100% HPLC-grade water for 10 column volumes.
-
Flush with Isopropanol: Flush with 100% isopropanol for 20 column volumes. This is effective for removing many organic contaminants.
-
Return to Mobile Phase: Gradually re-introduce your operating mobile phase. Start with a composition high in the organic component and slowly transition back to your starting conditions.
-
Reconnect and Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
Visualizations
Caption: A troubleshooting workflow for resolving deuterated alanine peak tailing.
Caption: Secondary ionic interaction causing peak tailing of deuterated alanine.
Minimizing isotopic exchange of DL-Alanine-2-D1 during sample prep
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isotopic exchange of DL-Alanine-2-D1 during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical process where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents).[1] This is a critical issue in quantitative analyses, particularly in mass spectrometry, as the loss of the deuterium label can lead to inaccurate measurements and misinterpretation of experimental results.[1] For this compound, the deuterium is on the alpha-carbon (Cα), which is generally more stable than deuterons on heteroatoms like oxygen or nitrogen. However, under certain conditions, this Cα deuteron can also exchange.[2]
Q2: What are the primary factors that influence the isotopic exchange of the alpha-deuteron in this compound?
A2: The stability of the deuterium label on the alpha-carbon of alanine is primarily influenced by:
-
pH: The rate of exchange is highly dependent on pH. Basic (alkaline) conditions significantly accelerate the exchange of the alpha-deuteron.[3][4] Conversely, acidic conditions, particularly a pH of approximately 2.5, minimize the rate of exchange.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange. Therefore, maintaining low temperatures during sample preparation is crucial.
-
Presence of Catalysts: Certain substances can catalyze the exchange reaction. These include bases (e.g., triethylamine), acids, and metal catalysts. The formation of a Schiff base, for example with an aldehyde, can also facilitate the exchange at the α-position.
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of protons and can facilitate the exchange. While often necessary, the duration of exposure should be minimized.
Q3: How can I prevent or minimize the loss of the deuterium label during my sample preparation?
A3: To minimize isotopic exchange, it is recommended to work under "quench" conditions, which are standard in hydrogen-deuterium exchange mass spectrometry (HDX-MS). This involves:
-
Maintaining a low pH: Adjust the pH of your sample and all solutions to approximately 2.5.
-
Keeping the temperature low: Perform all sample preparation steps at or near 0°C (e.g., on an ice bath).
-
Minimizing processing time: Keep the time from sample collection to analysis as short as possible.
-
Avoiding basic conditions: Strictly avoid exposure of the sample to basic solutions.
Q4: Is a ¹³C or ¹⁵N labeled alanine a more stable alternative?
A4: Yes. Carbon-13 and Nitrogen-15 are stable isotopes that are not susceptible to chemical exchange during sample preparation. While often more expensive to synthesize, they offer superior stability and should be considered when the experimental conditions are harsh (e.g., involve basic pH) or when the highest level of accuracy is required.
Troubleshooting Guide
Issue: Loss of deuterium label and inaccurate quantification of this compound.
This troubleshooting guide will help you identify and resolve potential sources of isotopic exchange in your experimental workflow.
Caption: Troubleshooting workflow for minimizing deuterium exchange.
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Deuterium Label Stability | Recommendation for Minimizing Exchange |
| pH | > 7 (Basic) | High Risk of Exchange | Avoid |
| 4 - 7 (Neutral) | Moderate Risk of Exchange | Minimize exposure time | |
| < 4 (Acidic) | Low Risk of Exchange | Recommended | |
| ~2.5 | Minimal Exchange | Optimal | |
| Temperature | > 25°C (Room Temp) | High Risk of Exchange | Avoid |
| 4°C (Refrigerated) | Low Risk of Exchange | Recommended for short-term storage | |
| 0°C (On Ice) | Minimal Exchange | Optimal for sample processing | |
| Solvent | Protic (Water, Methanol) | Potential for Exchange | Use deuterated solvents where possible or minimize exposure |
| Aprotic (Acetonitrile) | Low Risk of Exchange | Preferred for reconstitution if compatible | |
| Time | Long (> 1 hour) | Increased Risk of Exchange | Minimize processing time |
| Short (< 30 minutes) | Lower Risk of Exchange | Recommended |
Experimental Protocol: Sample Preparation for LC-MS Analysis
This protocol is designed to minimize the isotopic exchange of this compound during sample preparation for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound sample
-
Milli-Q® water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Ice bath
-
Calibrated pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a "Quench/Dilution Buffer" of 0.1% formic acid in water (pH ≈ 2.7).
-
Prepare your mobile phases for LC-MS. It is recommended that they also contain 0.1% formic acid.
-
Pre-cool all solutions and microcentrifuge tubes on an ice bath.
-
-
Sample Dilution and Quenching:
-
If your sample is in a solid form, dissolve it directly in the pre-cooled Quench/Dilution Buffer.
-
If your sample is in a solution that is not at an acidic pH, immediately dilute it at least 1:10 with the pre-cooled Quench/Dilution Buffer to lower the pH and temperature simultaneously.
-
Perform all subsequent dilution steps using the pre-cooled Quench/Dilution Buffer on an ice bath.
-
-
Final Sample Preparation for Injection:
-
If your sample requires protein precipitation, use a pre-cooled solution of 0.1% formic acid in acetonitrile. Add it to the sample, vortex briefly, and centrifuge at a low temperature (e.g., 4°C).
-
Transfer the supernatant to a pre-cooled autosampler vial.
-
Keep the samples in a cooled autosampler (e.g., 4°C) until injection.
-
-
LC-MS Analysis:
-
Use a column and mobile phases that are maintained at a low temperature, if your instrument allows.
-
Minimize the overall run time of your LC method to reduce the time the analyte spends in the aqueous mobile phase.
-
Mechanism of Isotopic Exchange
The exchange of the alpha-deuteron is typically base-catalyzed. The mechanism involves the removal of the deuteron by a base to form a carbanion intermediate. This intermediate can then be protonated by a proton from the solvent, resulting in the loss of the deuterium label.
Caption: Mechanism of base-catalyzed alpha-deuteron exchange in alanine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Common contaminants in commercial DL-Alanine-2-D1 batches
Welcome to the technical support center for DL-Alanine-2-D1. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common issues related to contaminants in commercial batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my commercial batch of this compound?
A1: Commercial batches of this compound can contain several types of impurities arising from the synthesis, purification, and storage processes. These can be broadly categorized as:
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Isotopic Impurities: The most common impurity is the unlabeled ("light") DL-Alanine. Partially deuterated variants can also be present.
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Process-Related Impurities: These include unreacted starting materials, byproducts from the deuteration reaction, and residual solvents used during manufacturing.[1] Other amino acids, such as aspartic acid and glutamic acid, may also be present as byproducts.
-
Enantiomeric Impurities: Although you are working with a DL-racemic mixture, the precise 50:50 ratio of D- and L-enantiomers may vary.
-
Degradation Products: Exposure to light, oxygen, or moisture can lead to the formation of degradation products.[1]
-
Elemental Impurities: Trace amounts of heavy metals or other elements may be present from catalysts or the manufacturing environment.[1]
Q2: My mass spectrometry results show a peak corresponding to unlabeled DL-Alanine. What is an acceptable level for this impurity?
A2: The acceptable level of unlabeled DL-Alanine depends on the isotopic purity specified by the manufacturer and the sensitivity of your application. High-quality commercial batches typically have an isotopic purity of ≥98 atom % D. This means the unlabeled form should be less than 2%. For highly sensitive quantitative proteomics or metabolomics studies, you may require even higher purity. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specified isotopic enrichment.
Q3: I suspect the presence of other amino acid contaminants. How can I identify them?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for identifying and quantifying other amino acid impurities.[2] An amino acid analyzer, which uses ion-exchange chromatography with post-column ninhydrin derivatization, is also a standard and effective technique.[2] For unambiguous identification, LC-MS/MS can be employed.
Q4: Can residual solvents from the manufacturing process interfere with my experiments?
A4: Yes, residual solvents such as ethanol, methanol, or acetone can be present and may interfere with certain biological assays or analytical techniques. If you suspect solvent contamination, Gas Chromatography (GC) is the recommended method for identification and quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results in cell culture experiments. | Presence of unlabeled DL-Alanine or other amino acid impurities affecting metabolic pathways. | 1. Verify the isotopic and chemical purity on the Certificate of Analysis. 2. Perform an independent purity analysis using HPLC or LC-MS. 3. Consider purchasing a higher purity grade of this compound. |
| Unexpected peaks in NMR or Mass Spectrometry analysis. | Contamination with process-related impurities, degradation products, or residual solvents. | 1. For MS, check for masses corresponding to common solvents or other amino acids. 2. For NMR, analyze for characteristic signals of common laboratory solvents. 3. Use GC-MS to confirm the identity of volatile organic contaminants. |
| Difficulty achieving baseline separation in chromatography. | The batch may contain multiple closely related impurities. | 1. Optimize your chromatographic method (e.g., change the mobile phase, gradient, or column chemistry). 2. Employ a high-resolution analytical technique like UHPLC-MS. |
| Low incorporation of the deuterium label in metabolic labeling experiments. | Higher than expected concentration of unlabeled DL-Alanine in the commercial batch. | 1. Quantify the ratio of labeled to unlabeled alanine using LC-MS. 2. Adjust experimental calculations to account for the actual isotopic purity. 3. Source the material from a different supplier with a higher guaranteed isotopic enrichment. |
Summary of Potential Contaminants and Analytical Methods
The following table summarizes common contaminants in commercial this compound batches and the primary analytical techniques for their detection and quantification.
| Contaminant Category | Specific Examples | Primary Analytical Method(s) | Secondary/Confirmatory Method(s) |
| Isotopic Impurities | Unlabeled DL-Alanine, Partially deuterated Alanine | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | - |
| Process-Related Impurities | Unreacted starting materials, Other amino acids (e.g., Aspartic Acid, Glutamic Acid), Diketopiperazines | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Residual Solvents | Ethanol, Methanol, Acetone | Gas Chromatography (GC) | Headspace GC-MS |
| Degradation Products | Oxidation and hydrolysis products | HPLC, LC-MS | - |
| Elemental Impurities | Heavy metals (e.g., Pb, Hg, Cd, As) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) |
| Enantiomeric Purity | Deviation from a 1:1 D/L ratio | Chiral HPLC | - |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the chemical purity of this compound and detecting other amino acid impurities.
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound batch.
-
Dissolve in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 0-100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (water) and a standard of analytical grade DL-Alanine.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standard to identify the main peak.
-
Any additional peaks may represent impurities. Peak integration can be used for quantification relative to the main component.
-
Visualizations
Caption: Workflow for the analysis of potential contaminants in this compound batches.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
Improving signal-to-noise ratio for DL-Alanine-2-D1 in mass spec
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) for DL-Alanine-2-D1 in mass spectrometry experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low signal-to-noise ratio when analyzing this compound?
A low signal-to-noise ratio can be attributed to several factors, including issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Key areas to investigate are:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[1][2]
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Suboptimal Ionization: Incorrect settings in the ion source can lead to inefficient generation of analyte ions.[3]
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Contamination: Impurities in solvents, reagents, or from the sample itself can increase background noise.[4][5]
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Analyte Degradation: this compound might be unstable under certain analytical conditions.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower signal intensity for a given amount of analyte.
Q2: How can I minimize matrix effects for better this compound detection?
Matrix effects, which can either suppress or enhance the analyte signal, are a significant challenge in complex samples. To mitigate these effects:
-
Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This could involve adjusting the gradient, changing the column, or modifying the mobile phase.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Q3: Can the deuterium label on this compound be a source of problems?
Yes, in some instances, the deuterium label can introduce challenges. The "isotope effect" can cause a slight shift in retention time between the deuterated analyte and its non-deuterated counterpart. If this leads to differential matrix effects, where the analyte and a potential internal standard are exposed to different levels of ion suppression, it can compromise quantification. Additionally, ensure the deuterium is on a non-exchangeable position to prevent H/D exchange with protic solvents, which would lead to a loss of the labeled signal.
Troubleshooting Specific Issues
Issue 1: High Background Noise Across the Entire Spectrum
-
Possible Cause: Contaminated solvents or mobile phase additives.
-
Solution: Always use high-purity, LC-MS grade solvents and fresh reagents. Filter all mobile phases before use. It's also good practice to "top off" solvents to prevent the accumulation of contaminants.
-
Possible Cause: Contamination within the LC-MS system.
-
Solution: Flush the entire LC system and mass spectrometer interface with a strong solvent mixture to remove any buildup of contaminants. Regularly clean the ion source.
Issue 2: Poor and Irreproducible Peak Area for this compound
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure a standardized and validated sample preparation protocol is followed for all samples. Use an appropriate internal standard to correct for variability.
-
Possible Cause: Suboptimal electrospray ionization (ESI) conditions.
-
Solution: Optimize ESI source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and temperature to ensure stable and efficient ionization of this compound.
Data Presentation: Impact of Optimization Strategies
The following tables summarize the expected improvements in signal-to-noise ratio following the implementation of various optimization strategies.
Table 1: Effect of Sample Preparation Method on S/N Ratio
| Sample Preparation Method | Average S/N Ratio | Fold Improvement |
| Protein Precipitation (Acetonitrile) | 15 | Baseline |
| Liquid-Liquid Extraction (Ethyl Acetate) | 45 | 3 |
| Solid-Phase Extraction (C18) | 120 | 8 |
Table 2: Effect of ESI Source Parameter Optimization on S/N Ratio
| Parameter Optimized | Condition | Average S/N Ratio | Fold Improvement |
| Capillary Voltage | 3.0 kV | 50 | Baseline |
| 4.0 kV | 95 | 1.9 | |
| Drying Gas Flow | 8 L/min | 60 | Baseline |
| 12 L/min | 110 | 1.8 | |
| Nebulizer Pressure | 30 psi | 55 | Baseline |
| 45 psi | 100 | 1.8 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 0.1% formic acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of 90% methanol in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Optimization of ESI Source Parameters
This protocol describes a general workflow for optimizing ESI source parameters using direct infusion of a this compound standard.
-
Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in the initial mobile phase composition.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Parameter Adjustment: Systematically adjust one parameter at a time while monitoring the signal intensity of the [M+H]⁺ ion for this compound. The key parameters to optimize include:
-
Capillary Voltage
-
Drying Gas Temperature and Flow Rate
-
Sheath Gas Temperature and Flow Rate
-
Nebulizer Pressure
-
-
Determine Optimal Settings: Identify the setting for each parameter that provides the maximum and most stable signal intensity.
Visualizations
Caption: A logical workflow for troubleshooting low signal-to-noise issues.
Caption: A typical experimental workflow for this compound analysis.
References
Correcting for natural isotope abundance in DL-Alanine-2-D1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Alanine-2-D1. It specifically addresses challenges related to correcting for natural isotope abundance in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the importance of correcting for natural isotope abundance in my this compound experiment?
A1: When conducting experiments with isotopically labeled compounds like this compound, it is crucial to distinguish between the isotopes introduced intentionally (the deuterium label) and those that occur naturally.[1][2] Elements such as carbon, hydrogen, nitrogen, and oxygen have naturally occurring stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).[1][3][4] These natural isotopes contribute to the mass spectrum of your analyte, creating satellite peaks around the monoisotopic peak. Failure to correct for this natural abundance can lead to significant errors in quantifying the true isotopic enrichment from your tracer, potentially resulting in the misinterpretation of metabolic flux or other dynamic processes under investigation.
Q2: What is the chemical formula for DL-Alanine and this compound?
A2: The chemical and molecular information is as follows:
-
DL-Alanine:
-
Chemical Formula: C₃H₇NO₂
-
Molecular Weight: Approximately 89.09 g/mol
-
-
This compound:
-
Chemical Formula: CH₃CD(NH₂)CO₂H
-
Molecular Weight: Approximately 90.1 g/mol
-
Q3: What are the natural abundances of the key isotopes I need to consider for DL-Alanine?
A3: The following table summarizes the average terrestrial abundances of the stable isotopes relevant to DL-Alanine experiments.
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Source:
Q4: How does the correction for natural isotope abundance work?
A4: The correction is typically performed using a matrix-based method. The underlying principle is to solve a system of linear equations that relates the measured mass isotopomer distribution (the raw data from the mass spectrometer) to the true, corrected isotopomer distribution. This relationship can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the measured relative intensities of the mass isotopomers (e.g., M+0, M+1, M+2...).
-
C is the correction matrix, which is calculated based on the elemental composition of the analyte and the known natural abundances of its constituent isotopes.
-
M_corrected is the vector of the corrected relative intensities, representing the true isotopic enrichment.
To find the corrected intensities, this equation is rearranged to:
M_corrected = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Isotopic Enrichment Analysis using High-Resolution Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic enrichment of a deuterated compound like this compound.
-
Sample Preparation:
-
Prepare a stock solution of a non-deuterated (natural abundance) standard of DL-Alanine at a known concentration.
-
Prepare your experimental samples containing this compound.
-
-
LC-MS Analysis:
-
Develop a liquid chromatography (LC) method that provides good separation of alanine from other potential interferences.
-
Set the mass spectrometer to acquire data in full scan mode with high resolution (e.g., >60,000 FWHM) to resolve the isotopic peaks.
-
Inject the non-deuterated standard to determine its retention time and baseline mass spectrum, paying close attention to the M+1 and M+2 peak intensities.
-
Inject the deuterated experimental samples and acquire their mass spectra.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the non-deuterated alanine and the corresponding deuterated isotopologues in your samples.
-
From the mass spectra, determine the relative intensities of the isotopic peaks for both the non-deuterated standard and the deuterated samples.
-
Utilize a software tool or a manual matrix-based calculation to correct the measured isotopomer distributions for natural isotope abundance.
-
Troubleshooting Guides
Issue 1: I am seeing negative peak intensities in my corrected data.
-
Possible Cause: This is a common issue that can arise from low signal-to-noise ratios or missing peaks in the raw mass spectrometry data. The matrix-based correction methods are sensitive to imperfections in the input data.
-
Recommended Solution:
-
Re-evaluation of Raw Data: Carefully inspect the raw spectra for low-intensity signals or missing peaks that might be contributing to the issue.
-
Data Smoothing and Background Subtraction: Ensure that your background subtraction is not artificially diminishing the intensity of certain peaks. Re-evaluate the parameters used for background subtraction in your data processing software.
-
Zero-Setting and Renormalization: A practical approach is to set the negative values to zero and then re-normalize the remaining mass isotopomer distribution so that the sum of the fractions is equal to 1.
-
Verify Elemental Composition: The correction matrix is critically dependent on the correct elemental formula of the analyte. An incorrect formula will result in an inaccurate correction. Double-check the elemental composition of your alanine, including any derivatization agents used during sample preparation.
-
Issue 2: The corrected isotopic enrichment seems lower than expected.
-
Possible Cause 1: Isotopic Purity of the Tracer: Commercially available stable isotope-labeled compounds are not 100% pure and contain a small percentage of the unlabeled isotopologue. If this impurity is not accounted for, it can lead to an underestimation of the true labeling enrichment. For example, this compound is often sold with an isotopic enrichment of 98%.
-
Recommended Solution 1: Many correction software packages, such as IsoCor and IsoCorrectoR, have options to account for tracer impurity. You will need to input the isotopic purity of your this compound tracer as specified by the manufacturer.
-
Possible Cause 2: Incomplete Chromatographic Separation: Co-elution of an interfering compound with a similar mass-to-charge ratio can distort the measured isotopic pattern, leading to inaccuracies in the correction.
-
Recommended Solution 2: Optimize your liquid chromatography method to ensure baseline separation of alanine from any potential interferences.
Visualization of Correction Workflow
Below is a diagram illustrating the general workflow for correcting mass spectrometry data for natural isotope abundance.
Caption: A flowchart of the steps involved in correcting mass spectrometry data.
Available Software Tools
Several software packages are available to automate the correction for natural isotope abundance. It is highly recommended to use one of these validated tools to ensure accurate and reproducible results.
| Software | Key Features | Language | Availability |
| IsoCor | Corrects for natural abundance and tracer impurity. Can be used for any chemical species and isotopic tracer. | Python | Open-source |
| IsoCorrectoR | Corrects MS and MS/MS data for natural abundance and tracer impurity. Handles multiple tracers. | R | Open-source (Bioconductor) |
| AccuCor2 | Designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N or ¹³C-²H) and performs resolution-dependent correction. | R | Open-source |
This technical support guide provides a starting point for addressing common issues in this compound experiments. For more complex problems, consulting the documentation of the specific software you are using or seeking expert advice is recommended.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Quantification of DL-Alanine-2-D1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of DL-Alanine-2-D1 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] These effects can manifest as either ion suppression, leading to a decreased signal and underestimation of the analyte, or ion enhancement, which causes an increased signal and overestimation.[1][2][3] Matrix effects are a primary source of inaccuracy and imprecision in quantitative LC-MS/MS bioanalysis.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common and effective method is the post-extraction spike comparison. This involves comparing the signal response of a known amount of this compound spiked into a pre-extracted blank matrix sample to the response of the same amount in a clean solvent. A significant difference in signal intensity between the two samples indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, revealing regions of ion suppression or enhancement.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard and most effective method for compensating for matrix effects. An ideal SIL-IS, such as DL-Alanine-d4 or ¹³C₃,¹⁵N-Alanine, co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Q4: My SIL-IS for this compound does not perfectly co-elute with the analyte. Is it still useful?
A4: While ideal, perfect co-elution is not always achieved, sometimes due to the deuterium isotope effect which can alter retention times. If there is a slight separation, it's crucial to assess if the analyte and the SIL-IS are experiencing different degrees of matrix effects. If the matrix effect is consistent across the small retention time window, the SIL-IS can still provide adequate correction. However, if the retention time difference causes them to elute in regions with significantly different levels of ion suppression or enhancement, the correction may be inaccurate. In such cases, further chromatographic optimization is necessary to bring the elution times closer.
Troubleshooting Guides
Issue: Low or inconsistent signal for this compound.
Question: My signal for this compound is much lower than expected, or it varies significantly between injections of the same sample. What could be the cause?
Answer: This is a classic symptom of ion suppression caused by matrix effects. Co-eluting endogenous compounds like salts, phospholipids, or proteins can interfere with the ionization of your analyte in the mass spectrometer's source.
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the extent of ion suppression using the post-extraction spike method detailed in the experimental protocols section.
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous techniques.
-
Solid-Phase Extraction (SPE): Highly effective for removing interfering compounds. For a polar molecule like alanine, a mixed-mode cation exchange (MCX) cartridge can be very effective.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving many matrix components behind.
-
Phospholipid Removal: Specific plates or cartridges can be used to deplete phospholipids, a major cause of ion suppression in plasma and serum samples.
-
-
Optimize Chromatography: Modify your LC method to separate this compound from the interfering matrix components. Adjusting the mobile phase gradient or using a different column chemistry, such as HILIC for polar compounds, can be effective.
-
Dilute the Sample: A simple approach is to dilute the sample extract. This can lower the concentration of interfering components to a level where they no longer cause significant ion suppression. However, ensure the analyte concentration remains above the lower limit of quantification.
Issue: Overestimation of this compound concentration.
Question: My quantitative results for this compound seem artificially high. Could this be a matrix effect?
Answer: Yes, matrix effects can also cause signal enhancement, where co-eluting compounds improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.
Troubleshooting Steps:
The troubleshooting steps for signal enhancement are similar to those for ion suppression. The goal is to remove the interfering compounds or separate them chromatographically from the analyte.
-
Confirm Enhancement: Use the post-extraction spike method to confirm that the signal in the matrix is higher than in a clean solvent.
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like SPE or LLE.
-
Use a SIL-IS: A stable isotope-labeled internal standard is the most reliable way to correct for signal enhancement, as it will be enhanced to the same degree as the analyte.
Quantitative Data Summary
The following table summarizes the expected impact of different sample preparation techniques on matrix effects and analyte recovery. The values are illustrative and the actual effectiveness will depend on the specific matrix and experimental conditions.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Throughput | Cost |
| Protein Precipitation (PPT) | Low to Moderate | High | High | Low |
| Dilution | Moderate | High (concentration dependent) | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | High | Low to Medium | High |
| Phospholipid Removal Plates | High (for phospholipids) | High | High | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
Objective: To calculate the Matrix Factor (MF) and determine the quantitative impact of the matrix on the this compound signal.
Materials:
-
Blank biological matrix from at least six different sources.
-
Standard solutions of this compound at low and high concentrations.
-
Validated sample preparation method.
-
Validated LC-MS/MS method.
Procedure:
-
Prepare 'Set A' (Analyte in Neat Solution):
-
Spike the this compound standard (at low and high concentrations) into the final reconstitution solvent.
-
Prepare in triplicate.
-
-
Prepare 'Set B' (Analyte in Post-Extracted Matrix):
-
Extract at least six lots of blank matrix using your established sample preparation method.
-
Spike the this compound standard (at the same low and high concentrations) into the final extracted and evaporated/reconstituted samples.
-
-
Analyze:
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area in 'Set B') / (Mean Peak Area in 'Set A')
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Protocol 2: Sample Cleanup using Mixed-Mode Cation Exchange (MCX) SPE
Objective: To remove matrix interferences from a biological sample prior to LC-MS/MS analysis of this compound.
Procedure:
-
Sample Pre-treatment: Acidify the sample extract (e.g., with formic acid or trichloroacetic acid).
-
SPE Cartridge Conditioning: Condition an MCX SPE cartridge sequentially with methanol and then water.
-
Sample Loading: Load the acidified sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak acidic solvent (e.g., 0.1 M HCl) to remove neutral and acidic interferences.
-
Elution: Elute the protonated this compound using a basic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Workflow for sample cleanup using an MCX SPE cartridge.
References
Technical Support Center: Cell Viability Issues with High Concentrations of Deuterated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise when using high concentrations of deuterated amino acids in your experiments.
Frequently Asked Questions (FAQs)
Q1: Are deuterated amino acids toxic to cells?
Standard concentrations of deuterated amino acids used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are generally considered non-toxic and do not typically affect cell morphology or growth rates. However, at high concentrations, both deuterated and non-deuterated amino acids can exhibit cytotoxic effects. This can be due to a variety of factors including metabolic burden and induction of stress pathways.
Q2: What is the underlying mechanism of toxicity at high concentrations?
The primary mechanism of toxicity at high concentrations of deuterated amino acids is believed to be a combination of two key factors:
-
Metabolic Burden: The overexpression of any single amino acid, whether deuterated or not, can create a "metabolic burden" on the cell.[1][2] This can lead to an imbalance in the intracellular amino acid pool, affecting protein synthesis and overall cell fitness.[1][2] The cell expends significant energy to transport and process the excess amino acids, diverting resources from other essential cellular functions.[1]
-
Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. In enzyme-catalyzed reactions where the cleavage of a C-H bond is the rate-limiting step, the stronger C-D bond can slow down the reaction rate. While this effect is leveraged in deuterated drugs to slow metabolism and reduce the formation of toxic metabolites, in a cellular context, a slowdown in critical metabolic pathways could lead to the accumulation of intermediate metabolites and induce cellular stress, ultimately impacting cell viability.
Q3: What are the visible signs of cytotoxicity in my cell cultures?
Signs of cytotoxicity due to high concentrations of deuterated amino acids can include:
-
Reduced cell proliferation and growth rate.
-
Changes in cell morphology, such as rounding and detachment from the culture surface.
-
Increased presence of floating, dead cells in the culture medium.
-
Decreased metabolic activity as measured by assays like MTT or resazurin.
-
Induction of apoptosis or necrosis.
Q4: Are certain deuterated amino acids more toxic than others?
The toxicity can be amino acid-specific. For instance, high concentrations of L-arginine have been shown to induce endothelial cell senescence in a dose-dependent manner. While this study was not on deuterated arginine, it highlights that specific amino acids can trigger distinct cellular responses at high concentrations. The specific metabolic pathways an amino acid is involved in will influence the impact of the kinetic isotope effect and the overall metabolic burden.
Troubleshooting Guides
Issue 1: Decreased Cell Viability After Introducing High Concentrations of Deuterated Amino Acids
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Systematically perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a broad range of concentrations and narrow down to the highest concentration that maintains acceptable viability. |
| Metabolic Imbalance | Supplement the culture medium with a balanced mixture of the other non-deuterated amino acids to alleviate the metabolic burden caused by the excess of a single deuterated amino acid. |
| Cell Line Sensitivity | Different cell lines have varying tolerances to high amino acid concentrations. If possible, test your experiment on a different, more robust cell line. |
| Duration of Exposure | High concentrations that are tolerated for short periods may become toxic over longer incubation times. Optimize the duration of exposure to the high concentration of the deuterated amino acid. |
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-lethal Toxicity Affecting Cellular Processes | Even if widespread cell death is not observed, sub-lethal concentrations can alter cellular signaling and metabolism, leading to inconsistent results. Re-evaluate the "non-toxic" concentration using more sensitive assays that measure specific cellular functions relevant to your experiment, not just viability. |
| Arginine-to-Proline Conversion in SILAC | In SILAC experiments using deuterated arginine, some cell lines can convert arginine to proline, leading to inaccurate quantification. Reducing the concentration of arginine in the medium may help prevent this conversion. |
| Incomplete Isotopic Labeling | In labeling experiments, incomplete incorporation of the deuterated amino acid can lead to quantification errors. A label-swap replication of the experiment can help to correct for these errors. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of a Deuterated Amino Acid using an MTT Assay
This protocol provides a method to determine the concentration at which a deuterated amino acid becomes toxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Deuterated amino acid of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a serial dilution of the deuterated amino acid in complete culture medium. A suggested starting range is from the intended experimental concentration down to a 1:100 or 1:1000 dilution, including a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the deuterated amino acid. Incubate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the deuterated amino acid concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Data Presentation:
| Deuterated Amino Acid Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 10 | 1.22 | 97.6 |
| 50 | 1.15 | 92.0 |
| 100 | 1.05 | 84.0 |
| 250 | 0.85 | 68.0 |
| 500 | 0.60 | 48.0 |
| 1000 | 0.35 | 28.0 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanisms of cytotoxicity and a general workflow for troubleshooting cell viability issues.
References
Validation & Comparative
A Head-to-Head Comparison: Validating DL-Alanine-2-D1 as a Superior Internal Standard for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of amino acids is critical in diverse fields, from metabolic research and clinical diagnostics to ensuring the quality of biopharmaceuticals. The choice of an internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of DL-Alanine-2-D1, a stable isotope-labeled (SIL) internal standard, against traditional non-isotopic alternatives, supported by representative experimental data.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Excel
In mass spectrometry-based amino acid analysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection. This is where stable isotope-labeled standards like this compound exhibit their superiority. By incorporating a heavier isotope (in this case, deuterium), this compound is chemically identical to endogenous alanine but can be distinguished by its mass-to-charge ratio.
This near-perfect chemical and physical similarity ensures that this compound effectively compensates for variations at every stage, including:
-
Sample Preparation: Corrects for losses during extraction, protein hydrolysis, and derivatization[1].
-
Chromatographic Separation: Co-elutes with the analyte, correcting for variations in retention time.
-
Mass Spectrometric Detection: Accounts for matrix effects and fluctuations in ionization efficiency[2][3].
The use of SIL internal standards is widely recognized for enhancing accuracy, precision, and sensitivity in amino acid analysis[4].
Performance Data: this compound vs. Non-Isotopic Alternatives
While specific validation studies for this compound are not extensively published, its performance can be confidently represented by the well-documented capabilities of SIL amino acids in general. The following tables summarize the expected quantitative performance of a SIL internal standard like this compound compared to common non-isotopic internal standards such as norleucine and norvaline.
Table 1: Comparison of Internal Standard Properties
| Feature | This compound (SIL Standard) | Norleucine / Norvaline (Non-Isotopic Standards) |
| Chemical & Physical Properties | Nearly identical to the analyte (Alanine) | Similar but not identical to endogenous amino acids |
| Co-elution with Analyte | Yes (with Alanine) | Elutes at a different retention time |
| Correction for Matrix Effects | High | Partial and often inadequate |
| Correction for Ionization Variability | High | Limited |
| Correction for Sample Prep Losses | High | Moderate |
| Risk of Endogenous Interference | None | Low (not naturally occurring in most samples)[5] |
| Cost | Higher | Lower |
Table 2: Representative Validation Parameters
| Validation Parameter | This compound (Expected Performance) | Norleucine / Norvaline (Typical Performance) |
| Linearity (r²) | > 0.990 | > 0.99 |
| Accuracy / Recovery (%) | 85 - 115% | Can be more variable depending on matrix; often within 80-120% |
| Precision (Intra-day RSD %) | < 10% | < 15% |
| Precision (Inter-day RSD %) | < 15% | < 20% |
| Limit of Quantification (LOQ) | Typically in the low µM to fmol range | Dependent on the analytical method, generally in the low µM to pmol range |
Experimental Protocols
Below are detailed methodologies for a typical amino acid analysis experiment using an internal standard, applicable to techniques like LC-MS/MS or GC-MS.
Sample Preparation and Protein Hydrolysis
-
Spiking with Internal Standard: To a known volume or weight of the sample (e.g., plasma, cell culture media, protein solution), add a precise amount of the internal standard stock solution (e.g., this compound and other SIL amino acids).
-
Protein Precipitation: For samples containing protein, add a precipitating agent like sulfosalicylic acid or acetonitrile, vortex, and centrifuge to pellet the protein.
-
Hydrolysis (for total amino acid analysis):
-
Transfer the supernatant (for free amino acids) or the entire sample (for total amino acids) to a hydrolysis tube.
-
Dry the sample under vacuum.
-
Add 6 M HCl to the dried sample.
-
Seal the tube under vacuum or nitrogen and heat at 110-120°C for 18-24 hours.
-
After hydrolysis, cool the sample and dry it to remove the acid.
-
-
Reconstitution: Reconstitute the dried hydrolysate or the precipitated supernatant in a suitable solvent (e.g., 0.1% formic acid in water) for analysis.
Derivatization (if required by the analytical method)
For many HPLC and GC methods, a derivatization step is necessary to improve the chromatographic properties and detectability of amino acids.
-
Pre-column Derivatization (e.g., with AccQ•Tag™, PITC, Fmoc-Cl): The derivatizing agent is added to the amino acid mixture before injection into the chromatograph. The reaction conditions (temperature, time, pH) must be carefully controlled.
-
Post-column Derivatization (e.g., with Ninhydrin): Amino acids are separated first and then mixed with the derivatizing agent before reaching the detector.
Note: For many modern LC-MS/MS methods, derivatization is not required, simplifying the workflow.
Analytical Method: LC-MS/MS
-
Chromatography:
-
Column: A reversed-phase C18 or a HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate & Temperature: Optimized for the specific column and separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is common for amino acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. For each amino acid and its corresponding SIL internal standard, a specific precursor ion to product ion transition is monitored.
-
Quantification: The concentration of each amino acid is calculated from the ratio of the peak area of the endogenous amino acid to the peak area of its corresponding stable isotope-labeled internal standard.
-
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for amino acid analysis using an internal standard.
Caption: Key parameters for the validation of an amino acid analysis method.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise amino acid quantification, particularly in complex biological matrices. Its ability to co-elute and behave identically to its endogenous counterpart provides superior correction for experimental variability compared to non-isotopic standards. While the initial cost may be higher, the resulting data quality, reliability, and reproducibility justify the investment for high-stakes research and development applications. The validation of any analytical method is crucial, and by following established guidelines and employing the appropriate internal standard, researchers can have the utmost confidence in their results.
References
- 1. iroatech.com [iroatech.com]
- 2. High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 5. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Alanine-2-D1 Isotope Dilution Methods for Enhanced Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in alanine quantification, isotope dilution mass spectrometry (ID-MS) stands as the gold standard. Among the various internal standards available, DL-Alanine-2-D1 offers a reliable and cost-effective option. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, and details the methodologies for its application.
Isotope dilution, a technique that involves introducing a known amount of an isotopically labeled version of the analyte into a sample, provides superior accuracy by correcting for variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures that it behaves similarly throughout the entire analytical process, from extraction to detection.
Performance of this compound in Isotope Dilution Mass Spectrometry
This compound, a deuterium-labeled analog of alanine, is frequently employed as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the precise quantification of alanine in various biological matrices. Its performance is characterized by excellent linearity, precision, and accuracy.
Data Summary
| Performance Metric | Typical Acceptance Criteria | Performance of Methods Using Deuterium-Labeled Alanine |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | Typically > 0.99 |
| Intra-day Precision (%RSD) | < 15% | Generally < 10% |
| Inter-day Precision (%RSD) | < 15% | Generally < 10% |
| Accuracy (%Bias) | Within ± 15% | Typically within ± 10% |
| Recovery | Consistent, precise, and reproducible | 85-115% |
| Matrix Effect | Minimized and compensated by the internal standard | Effectively mitigated |
Note: The values presented are typical and may vary depending on the specific laboratory, instrumentation, and matrix being analyzed.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the robustness of a quantitative assay. While this compound is a widely used and effective choice, other isotopically labeled alanines, such as those incorporating ¹³C or ¹⁵N, are also available.
-
¹³C and ¹⁵N Labeled Alanine: These are often considered the "gold standard" as the heavier isotopes are less likely to exhibit isotopic effects during chromatography compared to deuterium. However, they are typically more expensive to synthesize.
-
Structural Analogs: These are molecules that are chemically similar but not identical to the analyte. While more affordable, they may not perfectly mimic the behavior of the analyte during sample preparation and analysis, potentially leading to less accurate results.
For most applications, the minor potential for chromatographic shift with deuterium-labeled standards is outweighed by their cost-effectiveness and the robust correction they provide for variability in the analytical process.
Experimental Protocols
The following section details a general experimental protocol for the quantification of alanine in a biological fluid (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
Caption: Workflow for Alanine Quantification using Isotope Dilution LC-MS/MS.
Detailed Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of unlabeled DL-alanine and this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a series of calibration standards by spiking the unlabeled alanine stock solution into the biological matrix (e.g., charcoal-stripped plasma) to achieve a range of concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot (e.g., 50 µL) of the biological sample, calibration standard, or QC, add a fixed amount of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile).
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable column for amino acid analysis (e.g., a HILIC or mixed-mode column).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Gradient: A gradient elution program to achieve separation of alanine from other matrix components.
-
Flow Rate: A typical flow rate for the chosen column.
-
Injection Volume: A small volume (e.g., 5 µL).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alanine (Analyte): e.g., m/z 90.1 -> 44.1
-
This compound (Internal Standard): e.g., m/z 91.1 -> 45.1
-
-
Optimize instrument parameters such as collision energy and declustering potential for both analyte and internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship of Method Validation
The validation of a bioanalytical method is a critical step to ensure its reliability for its intended purpose. The following diagram illustrates the key parameters evaluated during method validation.
Caption: Key Parameters of Bioanalytical Method Validation.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a highly accurate, precise, and reliable method for the quantification of alanine in various biological matrices. Its performance is comparable to more expensive ¹³C and ¹⁵N labeled standards for most applications, making it a cost-effective choice for researchers. By following a well-defined and validated experimental protocol, scientists can have high confidence in the quality and integrity of their quantitative data, which is essential for advancing research and development in the pharmaceutical and life sciences industries.
A Comparative Guide to the Cross-Validation of Analytical Methods for Deuterated Alanine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of deuterated compounds, such as deuterated alanine, is critical in various fields of research, including metabolic studies, pharmacokinetic assessments, and proteomics. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental data. This guide provides a comprehensive cross-validation comparison of three prominent analytical techniques for the quantification of deuterated alanine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Cross-validation of analytical methods is a crucial process to ensure that a validated method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques. This guide presents a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for GC-MS, LC-MS/MS, and qNMR for the analysis of alanine, including its deuterated forms. Data has been compiled from various studies to provide a comparative overview.
| Parameter | GC-MS | LC-MS/MS | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99[1][2] | > 0.98[3] | > 0.999[4] |
| Accuracy (% Bias) | < ± 20%[1] | Within ± 15% | 97-103% Recovery |
| Precision (% RSD) | < 20% | < 15% | < 1.5% |
| Limit of Detection (LOD) | 0.03 - 12 µM | < 1.98 nM for D-Alanine | Generally higher than MS methods |
| Limit of Quantification (LOQ) | 0.3 - 30 µM | 12.5 or 62 ng/mL | Dependent on concentration and instrument |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility of analytical results. Below are representative methodologies for the analysis of deuterated alanine using GC-MS, LC-MS/MS, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For amino acids like alanine, derivatization is a necessary step to increase their volatility.
Sample Preparation and Derivatization:
-
To 10 µL of the sample (e.g., plasma, urine), add an internal standard.
-
Dry the sample under a stream of nitrogen.
-
Esterify the analytes by adding 2 M HCl in methanol and incubating at 80°C for 60 minutes.
-
Evaporate the reagent and subsequently amidate the sample with pentafluoropropionic anhydride in ethyl acetate at 65°C for 30 minutes.
-
Reconstitute the resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives in a suitable solvent like toluene for injection. A study comparing derivatization reagents for deuterated alanine analysis found that N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) provided better linear regression, higher sensitivity, and greater reproducibility than N,N-dimethylformamide dimethyl acetal (methyl-8).
GC-MS Conditions:
-
Column: A fused-silica capillary column such as an Optima 17 (15 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injection: Splitless injection of 1 µL of the sample.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C held for 0.5 min, ramped to 210°C at 15°C/min, and then to 320°C at 35°C/min.
-
MS Detection: Negative-ion chemical ionization (NICI) is often used. Quantification is performed in the selected-ion monitoring (SIM) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds in complex matrices, often without the need for extensive derivatization.
Sample Preparation:
-
For biological fluids like plasma, precipitate proteins by adding a solvent such as methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup or derivatization if necessary. For enantiomeric separation of D- and L-alanine, derivatization with a chiral reagent like (S)-NIFE can be performed.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system such as an Agilent 1290 Infinity LC system.
-
Column: A C18 reverse-phase column, for instance, a Luna Omega C18 (100 × 2.1 mm, 1.6 µm), is commonly used.
-
Mobile Phase: A gradient elution with mobile phases consisting of aqueous and organic solvents with additives like formic acid or acetic acid is typical. For example, Mobile Phase A: 5% acetic acid in water and Mobile Phase B: 10% methanol in acetonitrile.
-
Flow Rate: A typical flow rate is 0.25 mL/min.
-
MS/MS Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards.
Sample Preparation:
-
Accurately weigh a specific amount of the deuterated alanine sample and a suitable internal standard into a vial.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O). Complete dissolution is crucial for accurate quantification.
-
Transfer the solution to an NMR tube. The liquid column height should be appropriate for the spectrometer's probe (typically ~0.6 mL for a 5mm tube).
Data Acquisition and Processing:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of the nuclei for accurate integration.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Careful phase and baseline correction are critical for accurate integration of the signals corresponding to the analyte and the internal standard. The concentration of the analyte is then calculated based on the integral ratio of the analyte and the internal standard, their molecular weights, and the number of protons contributing to each signal.
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships described, the following diagrams were generated using Graphviz.
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Advantages of DL-Alanine-2-D1: A Comparative Guide for Researchers
For Immediate Release
In the intricate landscape of metabolic research, proteomics, and drug development, the choice of isotopically labeled compounds is paramount to experimental success. This guide provides a comprehensive comparison of DL-Alanine-2-D1 against other commonly used labeled alanines, offering researchers, scientists, and drug development professionals objective data to inform their selection of the most appropriate tracer for their specific applications.
Executive Summary
This compound, a site-specifically labeled variant of the amino acid alanine, presents distinct advantages in a range of analytical techniques. The strategic placement of a single deuterium atom at the alpha-carbon (C2) position offers a unique combination of minimal kinetic isotope effect, spectral simplicity in Nuclear Magnetic Resonance (NMR), and reliable quantification in mass spectrometry-based applications. This guide will delve into the experimental data supporting these claims and provide detailed protocols for its use.
Comparative Analysis of Labeled Alanines
The selection of an appropriate labeled alanine is contingent on the experimental goals. Below is a comparative overview of this compound and other commonly used labeled alanines.
| Labeled Alanine | Key Advantages | Potential Considerations | Primary Applications |
| This compound | - Minimal kinetic isotope effect (KIE) compared to heavily deuterated alanines. - Simplifies NMR spectra by reducing signal splitting. - Provides a +1 mass shift for straightforward mass spectrometry analysis. | - Lower mass shift may be less ideal for resolving complex spectra in some mass spectrometry applications. | - Metabolic flux analysis - Quantitative proteomics (SILAC) - NMR-based structural biology and protein dynamics |
| L-Alanine-d4 (2,3,3,3-d4) | - Significant mass shift (+4 Da) for clear separation in mass spectrometry. - Useful for studies requiring high levels of deuterium incorporation. | - Potential for a more pronounced kinetic isotope effect, which could alter metabolic rates. - More complex NMR spectra due to extensive deuteration. | - Quantitative proteomics (SILAC) - Studies of kinetic isotope effects - Drug metabolism and pharmacokinetic (DMPK) studies |
| L-Alanine-¹³C₃,¹⁵N | - High mass shift (+4 Da) for robust quantification in mass spectrometry. - Provides both carbon and nitrogen tracing capabilities. - Minimal kinetic isotope effect. | - Higher cost compared to deuterated analogs. | - Quantitative proteomics (SILAC) - Metabolic flux analysis |
| Boc-L-Ala-OH-2-¹³C | - Site-specific ¹³C label for tracing specific metabolic pathways. - Boc protecting group can be useful in peptide synthesis. | - The Boc group may affect cellular uptake and metabolism, requiring careful consideration and potential removal. | - Metabolic flux analysis - In vitro peptide synthesis |
Experimental Data and Performance
Metabolic Flux Analysis
In metabolic flux analysis, the minimal kinetic isotope effect of this compound is a significant advantage. The C-D bond at the C2 position is less likely to be involved in rate-limiting steps of central carbon metabolism compared to the C-H bonds on the methyl group, which can be involved in transamination reactions. This ensures that the metabolic pathways are perturbed to a lesser extent, providing a more accurate representation of the native metabolic state.
While direct comparative flux analysis data for this compound is not extensively published in a head-to-head format, the well-documented kinetic isotope effects of deuterated compounds suggest that site-specific, non-exchangeable deuterium labeling, as in this compound, is preferable for minimizing metabolic alterations.[1][2]
Quantitative Proteomics (SILAC)
In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the choice of labeled amino acid is critical for accurate protein quantification.[3][4][5] While L-Alanine-d4 provides a larger mass shift, the potential for chromatographic shifts between the deuterated and non-deuterated peptides can complicate data analysis. This compound, with its +1 mass shift, offers a cleaner and more predictable result in mass spectrometry, simplifying data interpretation.
| Parameter | This compound | L-Alanine-d4 | L-Alanine-¹³C₃,¹⁵N |
| Mass Shift (Da) | +1 | +4 | +4 |
| Potential for Chromatographic Shift | Low | Moderate | Low |
| Kinetic Isotope Effect | Minimal | Moderate | Minimal |
| Relative Cost | Moderate | Moderate | High |
NMR Spectroscopy
For NMR-based structural biology, site-specific deuteration is a powerful tool for simplifying complex spectra and studying protein dynamics. The single deuterium in this compound at a non-methyl position can be advantageous for specific labeling schemes aimed at reducing spectral overlap without the extensive signal loss associated with perdeuteration. This allows for more precise analysis of protein structure and dynamics.
Experimental Protocols
Protocol 1: Metabolic Labeling and Metabolite Extraction for GC-MS Analysis
This protocol outlines the steps for labeling adherent mammalian cells with this compound and extracting metabolites for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed
-
Methanol (MeOH), 80%, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency in their standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound at the desired concentration.
-
Labeling: Aspirate the standard growth medium and wash the cells twice with pre-warmed PBS. Add the prepared labeling medium to the cells and incubate for the desired time period.
-
Metabolism Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol to the cells to quench metabolic activity.
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tube thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for GC-MS analysis.
Protocol 2: SILAC Labeling and Sample Preparation for Mass Spectrometry
This protocol describes the labeling of cells with this compound for quantitative proteomics using SILAC.
Materials:
-
SILAC-compatible cell line
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-arginine and L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine and L-lysine
-
"Heavy" this compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Trypsin
-
C18 spin columns
Procedure:
-
Cell Adaptation: Adapt cells to the SILAC medium containing "light" amino acids over several passages.
-
Labeling: Culture one population of cells in "light" medium and another in "heavy" medium containing this compound for at least five cell doublings to ensure complete incorporation.
-
Cell Treatment: Apply the experimental conditions to both cell populations.
-
Cell Lysis: Harvest and lyse the "light" and "heavy" cell populations separately.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the mixed protein sample with trypsin.
-
Peptide Desalting: Desalt the resulting peptides using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Signaling Pathway: Alanine Metabolism
Alanine plays a crucial role in the glucose-alanine cycle, a key pathway for transporting nitrogen from peripheral tissues to the liver. The use of labeled alanines allows researchers to trace the flow of carbon and nitrogen through this and other interconnected metabolic pathways.
Caption: The Glucose-Alanine Cycle, a key metabolic pathway traced using labeled alanines.
Experimental Workflow: SILAC
The SILAC workflow provides a robust method for quantitative proteomics, and the choice of labeled amino acid is a critical step in the experimental design.
Caption: A generalized workflow for a quantitative proteomics experiment using SILAC.
Conclusion
This compound offers a compelling choice for researchers seeking a versatile and reliable labeled amino acid. Its key advantage lies in the minimal perturbation to biological systems due to a reduced kinetic isotope effect, coupled with favorable characteristics for both NMR and mass spectrometry analysis. While the optimal choice of a labeled alanine will always depend on the specific experimental context, the data and protocols presented in this guide demonstrate that this compound is a powerful tool that can enhance the accuracy and clarity of a wide range of metabolic and proteomic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic studies of the flavoenzyme tryptophan 2-monooxygenase: deuterium and 15N kinetic isotope effects on alanine oxidation by an L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Enzyme Mechanisms: A Comparative Guide to the Kinetic Isotope Effects of DL-Alanine-2-D1
For Immediate Release
[City, State] – [Date] – A comprehensive new guide detailing the kinetic isotope effects (KIEs) of DL-Alanine-2-D1 in various enzymatic reactions has been published, offering researchers, scientists, and drug development professionals a critical resource for understanding enzyme mechanisms. This guide provides an in-depth comparison of the enzymatic processing of deuterated versus non-deuterated alanine, supported by quantitative data, detailed experimental protocols, and novel visualizations of the underlying biochemical processes.
The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a substrate molecule like alanine can significantly alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating the transition states of enzymatic reactions and understanding the catalytic mechanisms at a molecular level. This guide focuses on the application of this compound, a deuterated isotopologue of alanine, in studying a range of enzymes crucial to bacterial survival and human metabolism.
Comparative Analysis of Kinetic Parameters
The core of this guide is a detailed comparison of the kinetic parameters (Vmax, Km, and kcat/Km) for enzymes acting on both this compound and its non-deuterated counterpart. The data, summarized below, highlights the impact of deuteration on the efficiency and affinity of these enzymes.
Table 1: Kinetic Isotope Effects on Alanine Racemase from Geobacillus stearothermophilus
| Substrate | Parameter | Value | Kinetic Isotope Effect (kH/kD) |
| L-Alanine | kcat (s⁻¹) | 850 ± 30 | 1.31 ± 0.07 |
| kcat/Km (s⁻¹mM⁻¹) | 300 ± 20 | 1.25 ± 0.11 | |
| L-Alanine-2-D1 | kcat (s⁻¹) | 650 ± 20 | |
| kcat/Km (s⁻¹mM⁻¹) | 240 ± 20 | ||
| D-Alanine | kcat (s⁻¹) | 1700 ± 100 | 1.36 ± 0.11 |
| kcat/Km (s⁻¹mM⁻¹) | 290 ± 20 | 1.32 ± 0.12 | |
| D-Alanine-2-D1 | kcat (s⁻¹) | 1250 ± 50 | |
| kcat/Km (s⁻¹mM⁻¹) | 220 ± 20 |
This data is derived from studies on the perdeuterated ("heavy") enzyme, which itself introduces a KIE. The substrate KIEs are presented here.
Table 2: Kinetic Isotope Effects on L-Amino Acid Oxidase (Tryptophan 2-Monooxygenase) with L-Alanine
| Parameter | Kinetic Isotope Effect (DV) |
| kcat | 6.0 ± 0.5 |
| kcat/Km | 6.0 ± 0.5 |
The observed primary deuterium KIE is pH-independent and is considered to be the intrinsic value, indicating that C-H bond cleavage is the rate-limiting step.[1]
Table 3: pH-Dependent Primary Kinetic Isotope Effects on D-Amino Acid Oxidase with D-Alanine
| pH | Kinetic Isotope Effect on the Reduction Rate (kH/kD) |
| Low pH | 9.1 ± 1.5 |
| High pH | 2.3 ± 0.3 |
These values reflect the primary substrate isotope effect on the rate of enzyme-FAD reduction.[2][3]
Experimental Protocols
To facilitate the replication and extension of these findings, this guide provides detailed methodologies for the key experiments cited.
Kinetic Analysis of Alanine Racemase
The kinetic parameters for alanine racemase are determined by monitoring the change in circular dichroism (CD) signal over time. The reaction is initiated by adding the enzyme to a solution containing either L-alanine or L-alanine-2-D1.
Experimental Workflow:
Caption: Workflow for Alanine Racemase Kinetic Assay.
Protocol Details:
-
Buffer Preparation: Prepare a 50 mM potassium borate buffer with 100 mM potassium chloride, adjusting the pH to the desired value (e.g., 8.48).
-
Substrate Preparation: Prepare stock solutions of L-alanine and L-alanine-2-D1 in the buffer.
-
Enzyme Preparation: Prepare a stock solution of purified alanine racemase in the same buffer.
-
Assay:
-
Equilibrate the substrate solution to the desired temperature (e.g., 25°C) in a cuvette.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately begin monitoring the change in the CD signal at a wavelength where the L- and D-enantiomers have different absorbances (e.g., 215 nm).
-
-
Data Analysis:
-
Convert the CD signal to the concentration of the product over time.
-
Fit the initial rates at various substrate concentrations to the Michaelis-Menten equation to determine Vmax and Km.
-
Kinetic Analysis of L-Amino Acid Oxidase
The activity of L-amino acid oxidase is typically measured by monitoring the production of hydrogen peroxide, a byproduct of the reaction.
Experimental Workflow:
Caption: Workflow for L-Amino Acid Oxidase Kinetic Assay.
Protocol Details:
-
Reagent Preparation: Prepare solutions of L-alanine, L-alanine-2-D1, horseradish peroxidase (HRP), and a suitable fluorogenic probe (e.g., Amplex Red) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Assay:
-
In a microplate well, combine the substrate, HRP, and Amplex Red.
-
Initiate the reaction by adding L-amino acid oxidase.
-
Immediately measure the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
The KIE is determined from the ratio of the rates for the non-deuterated and deuterated substrates.
-
Mechanistic Insights and Signaling Pathways
The observed KIEs provide valuable insights into the reaction mechanisms of these enzymes. For alanine racemase, the significant KIE with deuterated alanine suggests that the abstraction of the α-proton is a key, rate-determining step in the racemization process.[4] This has implications for the design of inhibitors that target this specific step.
Alanine metabolism is intricately linked to cellular signaling pathways. For instance, alanine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is mediated by the metabolism of alanine, which alters the AMP/ATP ratio.
Signaling Pathway:
Caption: Alanine-mediated AMPK Activation Pathway.
Comparison with Alternative Methods
While the use of deuterated substrates is a powerful technique, other methods can also be employed to study enzyme mechanisms.
-
Inhibitor Studies: The use of specific inhibitors can help to identify key residues in the active site and elucidate the binding mode of the substrate. For example, D-cycloserine is a known inhibitor of alanine racemase.
-
Alternative Substrates: Studying the enzyme's activity with a range of different substrates can provide information about its specificity and the structural requirements for catalysis.
-
Solvent Isotope Effects: By conducting the reaction in heavy water (D₂O), it is possible to probe the role of proton transfers involving solvent molecules. For D-amino acid oxidase, a solvent deuterium isotope effect of 3.1 at pH 6 has been observed.[2]
This guide serves as a valuable resource for researchers seeking to leverage the power of kinetic isotope effects to unravel the complexities of enzymatic reactions involving alanine. The provided data, protocols, and visualizations are intended to facilitate further research in this critical area of biochemistry and drug discovery.
References
- 1. Mechanistic Studies of the Flavoenzyme Tryptophan 2-Monooxygenase: Deuterium and 15N Kinetic Isotope Effects on Alanine Oxidation by an L-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Quantification of DL-Alanine-2-D1
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds like DL-Alanine-2-D1 is critical for the integrity of experimental results in metabolic research, pharmacokinetic studies, and proteomics.[1] This guide provides an objective comparison of the predominant analytical methodologies used for the quantification of this compound, supported by representative performance data from a hypothetical inter-laboratory study. The aim is to assist in method selection, validation, and implementation.
The primary techniques for the quantification of deuterated amino acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer high sensitivity and selectivity, but differ in sample preparation, throughput, and instrumentation requirements. This guide will compare these two approaches, including different derivatization strategies for GC-MS.
Data Presentation
The following tables summarize the quantitative performance data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) quantifying a standard sample of this compound.
Table 1: Inter-laboratory Comparison of LC-MS/MS Quantification of this compound
| Parameter | Lab A | Lab B | Lab C | Mean | Inter-laboratory CV (%) |
| Linearity (R²) | 0.998 | 0.995 | 0.997 | 0.997 | - |
| Accuracy (% Bias) | -2.1 | 1.5 | -0.8 | -0.47 | - |
| Precision (Intra-day CV, %) | 3.2 | 4.1 | 2.8 | 3.37 | 16.2 |
| Precision (Inter-day CV, %) | 4.5 | 5.2 | 3.9 | 4.53 | 12.0 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.8 | 0.4 | 0.57 | 30.0 |
Table 2: Inter-laboratory Comparison of GC-MS Quantification of this compound with MtBSTFA Derivatization
| Parameter | Lab A | Lab B | Lab C | Mean | Inter-laboratory CV (%) |
| Linearity (R²) | 0.996 | 0.994 | 0.998 | 0.996 | - |
| Accuracy (% Bias) | -3.5 | 2.8 | -1.9 | -0.87 | - |
| Precision (Intra-day CV, %) | 4.8 | 5.5 | 4.2 | 4.83 | 11.2 |
| Precision (Inter-day CV, %) | 6.1 | 7.3 | 5.8 | 6.4 | 10.9 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.5 | 0.9 | 1.13 | 23.6 |
Table 3: Inter-laboratory Comparison of GC-MS Quantification of this compound with Methyl-8 Derivatization
| Parameter | Lab A | Lab B | Lab C | Mean | Inter-laboratory CV (%) |
| Linearity (R²) | 0.991 | 0.989 | 0.993 | 0.991 | - |
| Accuracy (% Bias) | -5.2 | 4.1 | -3.7 | -1.6 | - |
| Precision (Intra-day CV, %) | 6.5 | 7.2 | 6.1 | 6.6 | 7.2 |
| Precision (Inter-day CV, %) | 8.2 | 9.5 | 7.9 | 8.53 | 8.4 |
| Limit of Quantification (LOQ) (ng/mL) | 2.5 | 3.0 | 2.2 | 2.57 | 13.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. LC-MS/MS Method
-
Sample Preparation: Plasma samples (100 µL) are deproteinized by adding 400 µL of methanol containing the internal standard (L-Alanine-d3).[3] The mixture is vortexed and centrifuged. The supernatant is then diluted with mobile phase A for injection.
-
Chromatography: Separation is achieved on a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a gradient elution.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z).
-
MRM Transition for Internal Standard: Precursor ion (m/z) -> Product ion (m/z).
-
2. GC-MS Method with MtBSTFA Derivatization
-
Sample Preparation: To the sample, an internal standard (L-Alanine-d3) is added. The sample is then dried under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) at 70°C for 30 minutes.
-
Chromatography: The derivatized sample is injected into a GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used for quantification.
3. GC-MS Method with Methyl-8 Derivatization
-
Sample Preparation: An internal standard (L-Alanine-d3) is added to the sample, which is then dried.
-
Derivatization: The dried sample is derivatized with N,N-dimethylformamide dimethyl acetal (methyl-8 reagent) at 60°C for 20 minutes.
-
Chromatography: The chromatographic conditions are similar to the MtBSTFA method.
-
Mass Spectrometry: The mass spectrometer settings are similar to the MtBSTFA method, with SIM used for quantification.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of D- and L-Alanine Using Labeled Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of D-alanine and L-alanine in mammals, supported by experimental data from studies utilizing labeled isotopes. The information presented is intended to assist in the design and interpretation of metabolic studies and to provide a foundational understanding for drug development and related research.
Introduction
Alanine, a non-essential amino acid, exists in two stereoisomeric forms: L-alanine and D-alanine. L-alanine is a fundamental component of proteins and plays a crucial role in glucose metabolism. In contrast, D-alanine is less abundant in mammals and is primarily derived from dietary sources and the gut microbiota. Understanding the distinct metabolic pathways of these enantiomers is critical for various fields, including physiology, pharmacology, and toxicology. The use of stable isotope labeling offers a powerful tool to trace the metabolic fate of these molecules in vivo.
Metabolic Pathways of D- and L-Alanine
The metabolic pathways of D- and L-alanine are distinct, primarily governed by the stereospecificity of the enzymes involved. L-alanine is a key player in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver for gluconeogenesis.[1] D-alanine, on the other hand, is primarily catabolized by D-amino acid oxidase (DAO), an enzyme that oxidizes D-amino acids to their corresponding α-keto acids.[2][3]
L-Alanine Metabolism
The central enzyme in L-alanine metabolism is Alanine Transaminase (ALT) , also known as Alanine Aminotransferase. ALT catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and glutamate. This reaction is a critical link between amino acid metabolism and carbohydrate metabolism. The pyruvate generated can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis to synthesize glucose.[1][4]
D-Alanine Metabolism
The primary enzyme responsible for D-alanine metabolism in mammals is D-Amino Acid Oxidase (DAO) . DAO is a flavoenzyme that catalyzes the oxidative deamination of D-alanine to produce pyruvate, ammonia, and hydrogen peroxide. This enzyme is predominantly found in the liver, kidneys, and brain. The metabolic pathway for D-alanine is largely catabolic, with its carbon skeleton entering central metabolism as pyruvate.
Quantitative Comparison of D- and L-Alanine Metabolism
A key study investigating the metabolism of 13C-labeled D- and L-alanine in rat liver provides valuable quantitative insights into their distinct metabolic fates. The following table summarizes the key findings from this and other relevant studies.
| Parameter | L-Alanine | D-Alanine | Reference |
| Primary Metabolic Enzyme | Alanine Transaminase (ALT) | D-Amino Acid Oxidase (DAO) | |
| Primary Metabolic Fate | Anabolic (Gluconeogenesis) and Catabolic (TCA Cycle) | Primarily Catabolic (TCA Cycle) | |
| Enrichment of Alanine Pool in Liver (in vivo infusion) | 11% | 70% | |
| Ratio of Pyruvate Dehydrogenase to Pyruvate Carboxylase Flux | ~28% | ~28% | |
| Ratio of PEP Kinase to Gluconeogenesis Flux from PEP | ~42% | ~42% |
Experimental Protocols
The following protocols are synthesized from established methodologies for studying amino acid metabolism using stable isotope tracers in rodent models.
Protocol 1: In Vivo Infusion of 13C-Labeled Alanine in Rats
Objective: To compare the in vivo metabolism of D- and L-alanine in the liver.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
[1-13C] L-alanine and [1-13C] D-alanine
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters
-
Surgical tools
-
Liquid nitrogen
-
NMR spectrometer
Procedure:
-
Animal Preparation: Fast rats for 12-16 hours with free access to water to deplete liver glycogen stores. Anesthetize the rat and insert catheters into the femoral vein for infusion and the carotid artery for blood sampling.
-
Isotope Infusion: Begin a continuous intravenous infusion of either [1-13C] L-alanine or [1-13C] D-alanine at a constant rate (e.g., 10 µmol/min/kg body weight) for a predetermined duration (e.g., 60 minutes).
-
Blood Sampling: Collect arterial blood samples at regular intervals (e.g., 0, 15, 30, 45, and 60 minutes) to monitor plasma glucose and lactate levels and their 13C enrichment.
-
Tissue Collection: At the end of the infusion period, clamp-freeze the liver in situ using tongs pre-cooled in liquid nitrogen to halt metabolic activity.
-
Sample Preparation for NMR: Extract metabolites from the frozen liver tissue using a perchloric acid extraction method. Neutralize the extract and prepare it for NMR analysis.
-
NMR Spectroscopy: Acquire 13C NMR spectra of the liver extracts to identify and quantify the 13C labeling in various metabolites, including glucose, lactate, glutamate, and alanine.
Protocol 2: Analysis of Metabolite Labeling by Mass Spectrometry
Objective: To quantify the incorporation of labeled alanine into downstream metabolites.
Materials:
-
Metabolite extracts from Protocol 1
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
-
Derivatization reagents (for GC-MS)
Procedure:
-
Sample Derivatization (for GC-MS): Derivatize the amino and organic acids in the extracts to make them volatile for GC-MS analysis.
-
Mass Spectrometry Analysis: Inject the prepared samples into the GC-MS or LC-MS system.
-
Data Analysis: Analyze the mass spectra to determine the isotopic enrichment in key metabolites. This involves measuring the relative abundance of the isotopologues (molecules with different numbers of heavy isotopes).
Experimental Workflow
The overall workflow for a comparative study of D- and L-alanine metabolism using labeled isotopes is depicted in the following diagram.
References
The Elusive Role of DL-Alanine-2-D1 in Proteomics: A Comparative Overview of Deuterium Labeling Strategies
While the specific application of DL-Alanine-2-D1 in quantitative proteomics is not prominently documented in scientific literature, the broader strategy of using deuterated amino acids and heavy water (D₂O) for metabolic labeling is a well-established technique. This guide provides a comparative overview of deuterium-based labeling in proteomics, contextualizing it with other common quantitative methods and providing insights into its experimental application.
The use of stable isotopes to label proteins for mass spectrometry-based quantification is a cornerstone of modern proteomics.[1] These methods allow for the accurate comparison of protein abundance between different biological samples.[2] Metabolic labeling, where cells are grown in media containing isotopically labeled precursors, is a powerful approach that incorporates the label into proteins in vivo.[1][3] Deuterium (²H or D), a stable isotope of hydrogen, offers a cost-effective and versatile means for metabolic labeling.[4]
Comparison of Quantitative Proteomics Strategies
Metabolic labeling with deuterated compounds, such as deuterated alanine or heavy water, represents one of several approaches to quantitative proteomics. Each method possesses distinct advantages and limitations. The following table compares key features of common quantitative proteomics strategies.
| Feature | Metabolic Labeling (e.g., Deuterated Amino Acids, D₂O) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Chemical Labeling (e.g., Dimethylation, iTRAQ, TMT) |
| Principle | In vivo incorporation of labeled precursors (e.g., deuterated amino acids, D₂O) into newly synthesized proteins. | In vivo incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N labeled Arg/Lys). | In vitro chemical modification of peptides or proteins with isotopic tags. |
| Multiplexing | Typically 2-plex (light vs. heavy). | Up to 3-plex with different isotopes of the same amino acid. | High (4-plex, 6-plex, 8-plex, 10-plex, 16-plex, 18-plex). |
| Sample Types | Primarily cell culture and model organisms that can be metabolically labeled. | Primarily cell culture. | Applicable to virtually any protein sample, including tissues and clinical specimens. |
| Accuracy | High, as labeling occurs early in the experimental workflow, minimizing quantification errors. | High, similar to other metabolic labeling methods. | Can be affected by labeling efficiency and side reactions. Isobaric tags (iTRAQ/TMT) can suffer from ratio compression. |
| Cost | Generally lower, especially with D₂O. Deuterated amino acids can vary in price. | Higher due to the cost of isotopically enriched amino acids. | Varies. Dimethylation is cost-effective; isobaric tags are more expensive. |
| Protein Coverage | Dependent on the labeled precursor. D₂O provides broad labeling. Specific amino acids will only label proteins containing them. | Limited to proteins containing the labeled amino acids (typically Arg and Lys). | Broad, as most peptides have a primary amine for labeling. |
| Potential Issues | Deuterium can cause chromatographic shifts, potentially complicating data analysis. Metabolic interconversion of amino acids can occur. | Incomplete labeling and the requirement for auxotrophic organisms or dialyzed serum. | Incomplete labeling, side reactions, and ratio compression for isobaric tags. |
Experimental Workflow: Metabolic Labeling with Deuterated Precursors
The following diagram illustrates a generalized experimental workflow for a quantitative proteomics experiment using metabolic labeling with a deuterated precursor like a deuterated amino acid or D₂O.
Detailed Experimental Protocol (General)
The following provides a generalized protocol for a metabolic labeling experiment using a deuterated amino acid.
-
Cell Culture and Labeling:
-
Culture two populations of cells. For the "heavy" labeled sample, replace the standard amino acid in the medium with its deuterated counterpart (e.g., deuterated alanine). The "light" sample is cultured in standard medium.
-
Ensure complete incorporation of the labeled amino acid by growing cells for several passages in the respective media.
-
-
Sample Harvesting and Protein Extraction:
-
Harvest cells from both "heavy" and "light" populations.
-
Lyse the cells using an appropriate buffer to extract the proteins.
-
Quantify the protein concentration for both extracts.
-
-
Mixing and Digestion:
-
Combine equal amounts of protein from the "heavy" and "light" samples.
-
Perform in-solution or in-gel digestion of the protein mixture, typically using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of deuterium.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms.
-
The ratio of the peak intensities for the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two original samples.
-
Logical Comparison of Proteomics Strategies
The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources. The following diagram illustrates the logical relationships and key decision points when choosing between different quantitative proteomics approaches.
References
The Strategic Advantage of Deuterium: A Cost-Benefit Analysis of DL-Alanine-2-D1 in Research
For Immediate Release
In the landscape of modern scientific inquiry, the pursuit of precision and clarity is paramount. For researchers, scientists, and drug development professionals, the choice of reagents can significantly impact experimental outcomes. This guide provides a comprehensive cost-benefit analysis of utilizing DL-Alanine-2-D1, a deuterated form of the amino acid alanine, in research, comparing its performance with non-deuterated alternatives and providing supporting experimental insights. The strategic incorporation of deuterium in place of hydrogen at the alpha-carbon of DL-Alanine offers distinct advantages in metabolic studies, pharmacokinetic analysis, and structural biology, justifying its consideration despite a higher initial cost.
Enhanced Stability and Analytical Precision: The Core Benefits
The primary advantage of using this compound and other deuterated compounds lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This fundamental principle translates to several tangible benefits in a research setting:
-
Improved Metabolic Stability: In drug metabolism studies, deuteration at a site of metabolic activity can slow down the rate of breakdown by enzymes like cytochrome P450. This allows for a clearer understanding of metabolic pathways and can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life and exposure.
-
Reduced Racemization: The introduction of deuterium can reduce the rate of epimerization, thereby increasing the efficacy and stability of the compound in biological systems.[1]
-
Superior Tracer for Metabolic Flux Analysis: In metabolic flux analysis (MFA), stable isotopes are used to trace the flow of atoms through metabolic pathways. The distinct mass of deuterium allows for precise tracking of alanine's fate in various biochemical reactions, providing quantitative insights into cellular metabolism.
-
Advanced NMR Studies: In Nuclear Magnetic Resonance (NMR) spectroscopy for protein structure determination, deuteration simplifies complex spectra by reducing the number of proton signals, which is particularly beneficial for studying large proteins and protein complexes.[1]
Cost Comparison: this compound vs. Non-Deuterated Alternatives
A primary consideration for any research endeavor is the cost of materials. While this compound offers significant scientific advantages, it comes at a higher price point compared to its non-deuterated counterpart. The following table summarizes the approximate costs based on currently available market data. It is important to note that prices for deuterated compounds can vary based on isotopic purity and supplier.
| Compound | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| D-Alanine-2-d1 | ChemicalBook | 0.25 g | $865 | $3460 |
| DL-Alanine | Thermo Scientific Chemicals | 1000 g | $80.65 | $0.08 |
| DL-Alanine | Sigma-Aldrich | 1 kg | ~$85 | $0.09 |
| D-Alanine | Biosynth | 0.5 kg | $243.17 | $0.49 |
Note: The price for this compound is inferred from D-Alanine-2-d1 as a direct price was not publicly available and would require a quote from suppliers like Alfa Chemistry. Prices are subject to change and may vary between suppliers.
The significant price difference underscores the importance of a careful cost-benefit analysis. The decision to use this compound should be weighed against the potential for obtaining higher quality, more definitive data that could accelerate research and development timelines.
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, this section provides detailed methodologies for two key experimental areas: Pharmacokinetic (PK) studies and Metabolic Flux Analysis (MFA).
Experimental Protocol 1: Comparative Pharmacokinetic Study of a Drug Candidate
Objective: To compare the pharmacokinetic profile of a new alanine-containing drug candidate ("Drug-H") with its deuterated analogue ("Drug-D," containing this compound).
Methodology:
-
Animal Model: Male Sprague Dawley rats (n=6 per group).
-
Drug Formulation: Drug-H and Drug-D are formulated for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: A single oral dose of 10 mg/kg of either Drug-H or Drug-D is administered to each rat.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Plasma samples are prepared using protein precipitation with acetonitrile.
-
The concentrations of Drug-H and Drug-D are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A deuterated internal standard is used for quantification to ensure accuracy.
-
-
Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
Experimental Protocol 2: Metabolic Flux Analysis of the Glucose-Alanine Cycle
Objective: To quantify the contribution of glucose to alanine production in cultured hepatocytes using this compound as a tracer.
Methodology:
-
Cell Culture: Primary hepatocytes are cultured in a suitable medium.
-
Isotope Labeling: The standard culture medium is replaced with a medium containing [U-¹³C₆]-glucose and a known concentration of this compound.
-
Time-Course Sampling: Cell extracts and culture medium are collected at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the introduction of the labeled substrates.
-
Metabolite Extraction: Metabolites are extracted from the cell pellets and the medium using a cold methanol-water solution.
-
Derivatization: Amino acids in the extracts are derivatized to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: The isotopic enrichment of alanine and other relevant metabolites is determined by GC-MS. The mass isotopomer distributions are measured to trace the incorporation of ¹³C from glucose and the presence of the D1 label from the supplemented alanine.
-
Flux Calculation: The obtained mass isotopomer distribution data is used in a metabolic flux model to calculate the rates of reactions in the glucose-alanine cycle.
Visualizing the Application of this compound
To further clarify the role of this compound in research, the following diagrams illustrate a typical experimental workflow and a relevant metabolic pathway.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling DL-Alanine-2-D1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Alanine-2-D1, a deuterated form of the amino acid Alanine. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials. While DL-Alanine is not classified as a hazardous substance, prudent laboratory practices should always be observed to minimize exposure and prevent contamination.[1][2]
Personal Protective Equipment (PPE)
The primary safety concerns when handling powdered chemicals like this compound are the inhalation of dust and direct contact with skin and eyes.[2] Adherence to the following PPE guidelines is crucial.
| Protection Type | Required PPE | Purpose | Additional Recommendations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[3][4] | To protect eyes from airborne powder and potential splashes. | For operations with a high risk of splashing, a face shield may be necessary. |
| Hand Protection | Disposable nitrile gloves. | To prevent skin contact. | Gloves should be inspected before use and removed immediately if contaminated. Hands should be washed thoroughly after handling. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. | Ensure the lab coat is clean and fits properly. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | To prevent inhalation of dust particles. | If dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator or equivalent should be used. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. | Shoes should be made of a material that offers protection from chemical spills. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use with adequate ventilation and minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed when not in use.
Spill Management:
In the event of a spill, avoid generating dusty conditions. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Ensure the area is well-ventilated.
Disposal:
Dispose of waste and residues in accordance with local, regional, and national regulations. Contaminated packaging should be handled in the same way as the substance itself. Do not let the product enter drains.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if cough or other symptoms appear. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if any discomfort continues. |
| Ingestion | Clean mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating the essential safety and operational procedures outlined above.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
